molecular formula C12H12N2OS B2630824 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 65321-91-7

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B2630824
CAS No.: 65321-91-7
M. Wt: 232.3
InChI Key: BTEXZWFJUVMEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3. The purity is usually 95%.
The exact mass of the compound N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXZWFJUVMEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.

Core Molecular Structure and Physicochemical Properties

The core scaffold of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide features a central phenylacetamide group linked to a 2-methyl-1,3-thiazole moiety. This structural arrangement provides a versatile platform for chemical modifications to modulate its physicochemical and biological properties.

Caption: Chemical structure of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

While specific experimental data for the parent compound is not extensively published, the properties of its derivatives provide valuable insights.

Table 1: Physicochemical Properties of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-[(4-Methyl-4H-1,2,4-triazole-3-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6c)C15H15N5OS2345.44187[1]
2-[(5-Methyl-1,3,4-thiadiazole-3-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6d)C15H14N4OS3362.49186[1]
2-[(5-Chloro-1H-benzimidazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6f)C19H15ClN4OS2430.94233[1]
2-[(Benzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6i)C19H15N3O2S2381.47148[1]
2-[(5-Chlorobenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6j)C19H14ClN3O2S2415.92129[1]
2-[(5-Methylbenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6k)C20H17N3O2S2395.5158[1]
2-[(Benzothiazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6m)C19H15N3OS3397.54130[1]
2-[(5-Chlorobenzothiazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6n)C19H14ClN3OS3431.99195[1]

Synthesis and Characterization

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives typically involves a multi-step process. A common synthetic route starts with the preparation of the key intermediate, N-(4-(2-methylthiazol-4-yl)phenyl)-2-chloroacetamide.

cluster_0 Synthesis Workflow A 4-(2-methyl-1,3-thiazol-4-yl)aniline C N-(4-(2-methylthiazol-4-yl)phenyl)-2-chloroacetamide A->C Acylation (Base, Solvent) B Chloroacetyl chloride B->C E Target Derivative C->E Nucleophilic Substitution (Base, Solvent) D Substituted thiol D->E

Caption: General synthetic workflow for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives.

Experimental Protocol: Synthesis of N-(4-(2-methylthiazol-4-yl)phenyl)-2-chloroacetamide

This protocol describes a representative synthesis of the key intermediate.

  • Dissolution: Dissolve 4-(2-methyl-1,3-thiazol-4-yl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques.

Table 2: Representative Spectroscopic Data for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives

DerivativeIR (KBr, cm⁻¹)¹H-NMR (500 MHz, DMSO-d₆) δ (ppm)MS [M+1]⁺ (m/z)
6c [1]3276 (N-H), 1672 (C=O)2.70 (s, 3H, CH₃), 3.61 (s, 3H, N-CH₃), 4.07 (s, 2H, S-CH₂), 7.61 (d, 2H), 7.81 (s, 1H), 7.88 (d, 2H), 8.56 (s, 1H), 10.47 (s, 1H, N-H)346
6f [1]3269 (N-H), 1682 (C=O)2.71 (s, 3H, CH₃), 4.31 (s, 2H, S-CH₂), 7.16 (dd, 1H), 7.46 (d, 1H), 7.52 (s, 1H), 7.65 (d, 2H), 7.81 (s, 1H), 7.89 (d, 2H), 10.56 (s, 1H, N-H), 12.86 (s, 1H, benzimidazole N-H)-
6m [1]3277 (N-H), 1676 (C=O)2.70 (s, 3H, CH₃), 4.42 (s, 2H, S-CH₂), 7.37 (t, 1H), 7.47 (t, 1H), 7.66 (d, 2H), 7.82 (s, 1H), 7.84 (d, 1H), 7.90 (d, 2H), 8.03 (d, 1H), 10.54 (s, 1H, N-H)-

The ¹H-NMR spectra consistently show a singlet for the methyl group on the thiazole ring around 2.70 ppm and a singlet for the amide N-H proton above 10 ppm.[1] The IR spectra exhibit characteristic absorption bands for the amide N-H stretching around 3270 cm⁻¹ and the amide C=O stretching around 1670 cm⁻¹.[1]

Biological Activities and Therapeutic Potential

A significant body of research has focused on the anticancer activity of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives.[1][2] These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Anticancer Activity

Several derivatives have shown significant anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines.[1][2] Notably, compounds bearing 5-chloro and 5-methylbenzimidazole moieties (6f and 6g) have displayed potent cytotoxic effects.[2]

The mechanism of action for these compounds is believed to involve the induction of apoptosis.[2] This is a critical attribute for an anticancer agent, as it promotes programmed cell death in malignant cells.

cluster_0 Conceptual Apoptotic Pathway A Thiazole Derivative B Cancer Cell A->B Enters C Induction of Apoptotic Signals B->C D Caspase-3 Activation C->D E DNA Fragmentation D->E F Apoptosis E->F

Caption: Conceptual diagram of apoptosis induction by thiazole derivatives.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that the nature of the substituent attached to the acetamide group plays a crucial role in the observed biological activity. The presence of (benz)azole moieties appears to be favorable for anticancer effects.[1][2] Further optimization of this scaffold could lead to the development of more potent and selective anticancer agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound being handled.

Conclusion

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the tunability of their chemical structure make them an attractive scaffold for further investigation. This guide provides a solid foundation for researchers to understand the key chemical properties, synthetic strategies, and biological activities of this important class of molecules.

References

  • Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184. [Link]

  • Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed. [Link]

  • PubChem. (n.d.). N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1853. [Link]

Sources

Comprehensive Technical Guide: N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide represents a highly privileged structural scaffold in modern medicinal chemistry. It integrates two critical pharmacophores: a 1,3-thiazole ring and an acetanilide moiety. While the exact Chemical Abstracts Service (CAS) registry number for this specific highly functionalized derivative may not be universally indexed in open-access public databases—often indicative of its status as a proprietary intermediate or a specialized library compound—its parent scaffolds are extensively documented.

The 1,3-thiazole heterocycle, containing both sulfur and nitrogen atoms, is a foundational element in numerous FDA-approved drugs, ranging from antimicrobials to antineoplastic agents[1]. This whitepaper provides an in-depth, self-validating technical guide on the physicochemical profiling, synthetic methodology, mechanistic causality, and pharmacological relevance of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Structural and Physicochemical Profiling

The rational design of this compound leverages the amphiphilic nature of thiazole derivatives[2],[3]. The 2-methylthiazole ring provides lipophilicity and metabolic stability, while the acetamide group serves as a crucial hydrogen bond donor and acceptor, facilitating targeted interactions within biological binding pockets.

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionRationale / Significance
Molecular Formula C₁₂H₁₂N₂OSDefines the exact atomic composition.
Molecular Weight 232.30 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Hydrogen Bond Donors 1 (NH of acetamide)Essential for anchoring the molecule to target proteins (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (C=O, Thiazole N, Thiazole S)Facilitates diverse binding modalities and improves aqueous solubility.
Aromatic Rings 2 (Phenyl, Thiazole)Provides π-π stacking capabilities with aromatic amino acid residues in target active sites.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for membrane permeability without excessive hydrophobic toxicity[4].

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing 1,3-thiazole derivatives is the Hantzsch Thiazole Synthesis , originally developed in 1887[2],[5]. This protocol describes the synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide via the condensation of an α-haloketone with a thioamide.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate TLC monitoring and melting point verification ensure the integrity of each step.

  • Precursor Preparation: Dissolve 10 mmol of 4-acetamido-α-bromoacetophenone (Precursor 1) in 30 mL of absolute ethanol. Ethanol is selected as a polar protic solvent to stabilize the polar transition states during the reaction[5].

  • Reagent Addition: Add 10 mmol of thioacetamide (Precursor 2) to the stirring solution.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 2 to 4 hours. The reaction progress must be monitored via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice. The sudden drop in temperature and change in solvent polarity will force the crude product to precipitate.

  • Neutralization: If the hydrobromide salt of the thiazole is formed, neutralize the aqueous suspension with a 10% sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.

  • Purification: Filter the precipitate under a vacuum, wash repeatedly with cold distilled water, and recrystallize from a hot ethanol/water mixture to yield pure N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

SynthWorkflow A Precursor 1: 4-Acetamido-α-bromoacetophenone C Reaction Vessel: Ethanol, Reflux (78°C), 2-4 hrs A->C B Precursor 2: Thioacetamide B->C D Intermediate: Hydoxythiazoline derivative C->D E Dehydration: -H2O (Aromatization) D->E F Final Product: N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide E->F

Caption: Workflow of the Hantzsch thiazole synthesis for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Mechanistic Insights: The Causality of Cyclization

To master this synthesis, one must understand the thermodynamic and kinetic drivers of the Hantzsch mechanism[6],[7]. The reaction is not merely a condensation; it is a highly orchestrated cascade driven by the thermodynamic stability of the resulting aromatic system.

  • Bimolecular Nucleophilic Substitution (Sₙ2): The reaction initiates with the nucleophilic attack of the highly polarizable sulfur atom of thioacetamide onto the electrophilic α-carbon of the bromoacetophenone. Bromide is an excellent leaving group, making this step kinetically favorable.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide, now positioned favorably, undergoes nucleophilic addition to the carbonyl carbon. This forms a 5-membered hydroxythiazoline intermediate.

  • Aromatization via Dehydration: The hydroxythiazoline intermediate is unstable. Driven by the massive thermodynamic payoff of achieving a 6π-electron aromatic system, the molecule rapidly undergoes dehydration (loss of H₂O) to yield the fully aromatized 1,3-thiazole ring.

Table 2: Synthetic Optimization Data

Recent advancements in green chemistry have optimized this classical reaction[5],[7]. The table below compares conventional reflux with microwave-assisted synthesis.

MethodologySolventTemperatureReaction TimeYield (%)Purity Profile
Conventional RefluxEthanol78°C2 - 4 hours70 - 75%Moderate; requires recrystallization
Microwave-AssistedSolvent-free / EtOH100°C (MW)5 - 15 mins88 - 92%High; minimal side products

Pharmacological Relevance & Signaling Pathways

Thiazole derivatives are not just synthetic curiosities; they are potent modulators of biological systems. Compounds structurally analogous to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exhibit profound antimicrobial, antioxidant, and antineoplastic activities[4],[8].

In oncology and immunology, thiazole-acetanilide derivatives frequently act as competitive kinase inhibitors . The acetamide moiety mimics the hydrogen-bonding pattern of adenine, allowing the molecule to anchor into the ATP-binding pocket (hinge region) of target kinases (e.g., PI3K, AKT, or mutant EGFR). Concurrently, the 2-methylthiazole ring projects into the hydrophobic selectivity pocket, dictating target specificity and preventing the phosphorylation of downstream effectors[2].

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Target Target Kinase (e.g., PI3K / AKT) Receptor->Target Phosphorylates Downstream Downstream Effectors (mTOR / NF-κB) Target->Downstream Signaling Cascade Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Target Competitive Inhibition (ATP Pocket) Outcome Cell Proliferation & Survival Downstream->Outcome Induces

Caption: Proposed mechanism of action: Competitive kinase inhibition by the thiazole derivative.

By disrupting these signaling cascades, thiazole derivatives induce apoptosis in malignant cells or halt the proliferation of pathogenic microbes, underscoring their critical role in modern drug discovery pipelines.

References

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.[Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. National Institutes of Health (NIH).[Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters.[Link]

  • A review on biological and medicinal significance of thiazoles. Taylor & Francis.[Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.[Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.net.[Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.[Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Analis.com.my.[Link]

  • Recent Development in the Synthesis of Thiazoles. National Institutes of Health (NIH).[Link]

Sources

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Executive Summary

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, a compound also widely identified in scientific literature by its synonyms YM-58483 and BTP2 , has emerged as a pivotal research tool and a potential therapeutic candidate due to its specific and potent mechanism of action. This guide provides a comprehensive technical overview of its core function as a selective inhibitor of the store-operated calcium entry (SOCE) pathway. We will dissect its molecular interactions, the downstream signaling consequences, and the validated experimental protocols used to characterize its activity. The central thesis of this document is that by targeting the Calcium Release-Activated Ca2+ (CRAC) channel, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide offers a powerful modality for modulating immune cell function and inflammatory responses.

The Core Mechanism: Potent and Selective Inhibition of Store-Operated Calcium Entry (SOCE)

The defining mechanism of action for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is its function as a selective blocker of store-operated Ca2+ entry (SOCE)[1][2][3]. SOCE is a ubiquitous and essential Ca2+ influx pathway in non-excitable cells, most notably lymphocytes, mast cells, and other immune cells, where it governs a vast array of cellular functions from gene expression to proliferation[4][5].

The STIM1-Orai1 Signaling Axis

SOCE is orchestrated by two key protein families:

  • STIM (Stromal Interaction Molecule): STIM1 is the primary Ca2+ sensor located within the membrane of the endoplasmic reticulum (ER).[4][5] Under resting conditions, with high luminal Ca2+ levels, STIM1 is inactive. Upon depletion of these ER Ca2+ stores (e.g., following T-cell receptor activation), STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions.[5][6]

  • Orai: Orai1 is the pore-forming subunit of the CRAC channel in the plasma membrane.[5] The clustered STIM1 proteins at the ER-PM junctions physically interact with and gate the Orai1 channels, permitting a sustained influx of extracellular Ca2+ into the cytosol.[5][6]

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its effect by potently inhibiting the function of these CRAC channels.[7][8] This action directly prevents the sustained increase in intracellular Ca2+ that is the hallmark of SOCE activation.

Visualizing the Point of Inhibition

The following diagram illustrates the SOCE pathway and the precise point of intervention by N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) ER_Ca Ca²⁺ Stores STIM1_inactive STIM1 (Inactive Sensor) ER_Ca->STIM1_inactive STIM1_active STIM1 (Active/Clustered) Orai1_open Orai1 Channel (Open) STIM1_active->Orai1_open Gating Interaction Orai1_closed Orai1 Channel (Closed) Ca_Influx Sustained Ca²⁺ Influx Orai1_open->Ca_Influx Signal Cellular Signal (e.g., TCR Activation) Depletion ER Ca²⁺ Store Depletion Signal->Depletion Depletion->STIM1_active Conformational Change & Clustering Downstream Downstream Signaling (e.g., NFAT Activation) Ca_Influx->Downstream YM58483 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (YM-58483 / BTP2) YM58483->Orai1_open INHIBITS

Caption: The SOCE pathway and inhibition by YM-58483/BTP2.

Downstream Consequences of CRAC Channel Inhibition

By preventing the SOCE-mediated Ca2+ signal, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide profoundly impacts downstream cellular processes, particularly in the context of the adaptive immune response.

Attenuation of T-Lymphocyte Activation and Proliferation

The sustained Ca2+ signal initiated by CRAC channels is indispensable for T-lymphocyte activation. The elevated cytosolic Ca2+ activates calcineurin, a Ca2+/calmodulin-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[8] Once in the nucleus, NFAT acts as a transcription factor for a suite of critical immunomodulatory genes, including that for Interleukin-2 (IL-2), a potent T-cell growth factor.

By blocking the initial Ca2+ influx, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide effectively short-circuits this entire cascade.[8] This leads to:

  • Inhibition of NFAT-driven gene expression .[8]

  • Suppression of IL-2 production , which consequently inhibits T-cell proliferation.[2]

  • Reduced production of Th2 cytokines , such as IL-4, IL-5, and IL-13, which are critical mediators of allergic inflammation.[7][8]

T_Cell_Activation_Pathway TCR T-Cell Receptor (TCR) Activation Store_Depletion ER Ca²⁺ Depletion TCR->Store_Depletion SOCE Store-Operated Ca²⁺ Entry (via Orai1) Store_Depletion->SOCE Ca_Signal ↑ Cytosolic [Ca²⁺] SOCE->Ca_Signal Calcineurin Calcineurin Activation Ca_Signal->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_Transcription Gene Transcription (IL-2, IL-4, IL-5) NFAT_translocation->Gene_Transcription TCell_Response T-Cell Proliferation & Cytokine Release Gene_Transcription->TCell_Response YM58483 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide YM58483->SOCE INHIBITS

Caption: Inhibition of the T-Cell activation cascade.

Effects on Other Immune and Inflammatory Pathways

The compound's activity is not limited to T-cells. It has been shown to inhibit:

  • Mast Cell and Basophil Degranulation: It inhibits antigen-induced histamine release and leukotriene production in rat basophilic leukemia cells (RBL-2H3), key events in type I hypersensitivity reactions.[1]

  • Pro-inflammatory Mediator Release: In some contexts, it can decrease the release of spinal cord IL-1β and TNF-α.[1]

  • Airway Inflammation: In animal models of asthma, oral administration of YM-58483 prevents antigen-induced late-phase bronchoconstriction, airway eosinophil infiltration, and airway hyperresponsiveness.[7]

Quantitative Efficacy Profile

The potency of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been characterized across various in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its sub-micromolar efficacy.

AssayCell Type / SystemIC50 Value (nM)Reference
Thapsigargin-induced Ca2+ InfluxHuman T-cells~100[2][3][8]
T-Cell Proliferation (MLR)Human T-cells330[1]
IL-2 ProductionHuman T-cells~100[2]
IL-5 ProductionHuman Whole Blood125[1][7]
IL-13 ProductionHuman Peripheral Blood148[1]
Histamine ReleaseRBL-2H3 Cells460[1]
Leukotriene ProductionRBL-2H3 Cells310[1]

Experimental Protocols for Mechanism Validation

The characterization of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide relies on a set of robust in vitro and in vivo experimental protocols. These protocols are designed to directly probe the inhibition of SOCE and its downstream functional consequences.

In Vitro Protocol: Fluorometric Measurement of Store-Operated Ca2+ Entry

This assay provides direct evidence of CRAC channel inhibition.

  • Objective: To quantify the effect of the compound on Ca2+ influx following the artificial depletion of ER stores.

  • Causality: Thapsigargin, a SERCA pump inhibitor, is used to passively deplete ER Ca2+ stores, which reliably activates the STIM1-Orai1 pathway. By measuring the subsequent rise in cytosolic Ca2+ in the presence of extracellular calcium, we can isolate and quantify the activity of SOCE.

  • Methodology:

    • Cell Preparation: Culture Jurkat T-cells (or another suitable non-excitable cell line) to a density of 1-2 x 10^6 cells/mL.

    • Dye Loading: Incubate cells with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution for 30-45 minutes at 37°C. This allows the acetoxymethyl ester to be cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.

    • Washing: Centrifuge the cells and resuspend them in a Ca2+-free buffer to remove extracellular dye and establish a baseline.

    • Baseline Measurement: Place the cell suspension in a fluorometer cuvette. Measure the baseline ratiometric fluorescence (emission at 510 nm with alternating excitation at 340 nm and 380 nm).

    • Compound Incubation: Add N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (at desired concentrations) or vehicle control and incubate for 5-10 minutes.

    • Store Depletion: Add thapsigargin (1-2 µM) to the cuvette. A transient increase in cytosolic Ca2+ will be observed due to leakage from the ER.

    • SOCE Induction: Once the signal returns to a stable plateau, add CaCl2 (1-2 mM final concentration) to the extracellular medium.

    • Data Acquisition: Record the sharp, sustained increase in the Fura-2 fluorescence ratio, which represents SOCE.

    • Analysis: Compare the rate and amplitude of the Ca2+ rise in compound-treated cells versus vehicle-treated cells. Calculate the IC50 from a dose-response curve.

Calcium_Assay_Workflow Start Start: Jurkat T-Cells Load Load with Fura-2 AM Dye Start->Load Wash Wash & Resuspend in Ca²⁺-free Buffer Load->Wash Measure1 Measure Baseline Fluorescence Wash->Measure1 Treat Add Compound or Vehicle Measure1->Treat Deplete Add Thapsigargin (Deplete ER Stores) Treat->Deplete Induce Add Extracellular Ca²⁺ (Induce SOCE) Deplete->Induce Measure2 Record Sustained Fluorescence Rise Induce->Measure2 Analyze Analyze Data & Calculate IC₅₀ Measure2->Analyze

Caption: Experimental workflow for measuring SOCE inhibition.

In Vivo Protocol: Ovalbumin-Induced Airway Hyperresponsiveness

This protocol validates the compound's therapeutic potential in a disease-relevant animal model.

  • Objective: To assess the in vivo efficacy of the compound in a model of allergic asthma.

  • Causality: This model mimics key features of human asthma, including Th2-driven inflammation, eosinophil infiltration, and airway hyperresponsiveness. Efficacy in this model suggests that CRAC channel inhibition can disrupt the underlying pathophysiology of allergic inflammation.

  • Methodology:

    • Sensitization: Actively sensitize guinea pigs or rats via intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., alum).

    • Compound Administration: Prior to antigen challenge, administer N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide orally (p.o.) at various doses (e.g., 3-30 mg/kg).[1]

    • Antigen Challenge: Expose the sensitized animals to an aerosolized OVA solution to induce an asthmatic response.

    • Endpoint Measurement (Airway Hyperresponsiveness): Measure airway resistance in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography.

    • Endpoint Measurement (Inflammation): Perform bronchoalveolar lavage (BAL) to collect airway fluid. Analyze the BAL fluid for inflammatory cell counts (particularly eosinophils) via cytological staining and for cytokine levels (e.g., IL-4) via ELISA.

    • Analysis: Compare the dose-dependent effects of the compound on reducing airway hyperresponsiveness and inflammatory cell infiltration against the vehicle control group.

Conclusion

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (YM-58483/BTP2) operates through a well-defined and highly specific mechanism of action: the potent inhibition of the Orai1-containing CRAC channel. This blockade of store-operated Ca2+ entry provides a critical control point over the activation and function of immune cells, most notably T-lymphocytes. Its ability to suppress T-cell proliferation, inhibit the production of key inflammatory cytokines, and ameliorate disease phenotypes in preclinical models of asthma underscores its value as both an indispensable research tool for dissecting Ca2+ signaling and a promising scaffold for the development of novel anti-inflammatory and immunomodulatory therapeutics.

References

  • Title: YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models Source: PubMed, European Journal of Pharmacology URL: [Link]

  • Title: What are STIM1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: STIM1/Orai1 Inhibition Reduces Store-Operated Ca2+ Entry and Modulates a-Cell Glucagon Secretion Source: American Diabetes Association URL: [Link]

  • Title: Orai1 internalization and STIM1 clustering inhibition modulate SOCE inactivation during meiosis Source: PNAS URL: [Link]

Sources

An In-depth Technical Guide on the Synthesis and Evaluation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological evaluation of the novel compound, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and scientific rationale to facilitate further investigation and application of this promising molecular scaffold.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its presence in natural products and synthetic drugs underscores its significance in medicinal chemistry. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide integrates this key heterocycle with an acetamide group, a common pharmacophore known to modulate the biological activity of various molecules. This guide will delve into the synthetic pathway to access this specific compound and propose a workflow for the preliminary assessment of its potential therapeutic value.

Part 1: Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

The synthesis of the title compound can be efficiently achieved through a multi-step process culminating in the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] The rationale for this synthetic approach lies in its reliability, versatility, and the ready availability of the required starting materials.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The process begins with the acylation of 4-bromoaniline, followed by a Sonogashira coupling to introduce an alkyne. This alkyne is then hydrated to yield the key α-bromoketone intermediate, which subsequently undergoes the Hantzsch cyclization.

Synthesis_Workflow A 4-Bromoaniline B N-(4-bromophenyl)acetamide A->B Acetic Anhydride C N-(4-ethynylphenyl)acetamide B->C Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI D N-(4-(2-bromoacetyl)phenyl)acetamide (α-haloketone) C->D 1. H2O, H2SO4, HgSO4 2. NBS F N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (Target Compound) D->F Hantzsch Thiazole Synthesis E Thioacetamide E->F

Caption: Synthetic pathway for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Step 1: Synthesis of N-(4-bromophenyl)acetamide

This initial step protects the aniline nitrogen and introduces the acetyl group.

  • Protocol:

    • Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain N-(4-bromophenyl)acetamide.

Step 2: Synthesis of N-(4-ethynylphenyl)acetamide

A Sonogashira coupling is employed to introduce the alkyne functionality, which is a precursor to the ketone.

  • Protocol:

    • To a solution of N-(4-bromophenyl)acetamide (1.0 eq) in a suitable solvent such as triethylamine, add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 12 hours.

    • After cooling, remove the solvent under reduced pressure.

    • The crude product is then treated with a desilylating agent like potassium carbonate in methanol to yield N-(4-ethynylphenyl)acetamide.

    • Purify the product by column chromatography.

Step 3: Synthesis of N-(4-(2-bromoacetyl)phenyl)acetamide

The alkyne is first hydrated to an acetophenone, which is then brominated at the α-position.

  • Protocol:

    • Dissolve N-(4-ethynylphenyl)acetamide (1.0 eq) in a mixture of water and sulfuric acid.

    • Add mercury(II) sulfate (catalytic amount) and heat the mixture at 60 °C for 4 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to get N-(4-acetylphenyl)acetamide.

    • Dissolve the N-(4-acetylphenyl)acetamide in a suitable solvent like chloroform or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate to obtain the crude N-(4-(2-bromoacetyl)phenyl)acetamide. This intermediate is often used in the next step without further purification.

Step 4: Hantzsch Thiazole Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

This is the key cyclization step to form the desired thiazole ring.[2][3]

  • Protocol:

    • Dissolve the crude N-(4-(2-bromoacetyl)phenyl)acetamide (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add thioacetamide (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[1]

    • The precipitated product is then collected by filtration, washed with deionized water, and dried.

    • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Part 2: Characterization of the Final Compound

The structure and purity of the synthesized N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H-NMR Signals corresponding to the methyl protons on the thiazole ring, the acetamide methyl protons, the thiazole ring proton, and the aromatic protons.
¹³C-NMR Resonances for all unique carbon atoms, including those in the thiazole ring, the phenyl ring, and the acetamide group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C=N and C-S stretching of the thiazole ring.
Elemental Analysis The percentage composition of C, H, N, and S should be in close agreement with the calculated values.

Part 3: Proposed Biological Evaluation

Based on the known biological activities of similar thiazole-containing compounds, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a candidate for screening as an anticancer and antibacterial agent.[5][6][7]

In Vitro Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized compound.

Anticancer_Screening cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Mechanism of Action Studies A MTT Assay on Cancer Cell Lines (e.g., A549, C6) B Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining) A->B IC50 < Threshold C Caspase-3 Activation Assay B->C D DNA Synthesis Analysis C->D

Caption: Workflow for in vitro anticancer activity evaluation.

  • Protocol 1: MTT Assay for Cytotoxicity

    • Seed cancer cell lines (e.g., A549 lung carcinoma, C6 glioma) in 96-well plates and allow them to adhere overnight.[6]

    • Treat the cells with various concentrations of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

  • Protocol 2: Apoptosis Induction Assay

    • Treat cancer cells with the compound at its IC50 concentration.

    • After incubation, stain the cells with a mixture of acridine orange and ethidium bromide.

    • Visualize the cells under a fluorescence microscope to differentiate between viable, apoptotic, and necrotic cells.[6]

In Vitro Antibacterial Activity Screening

The antibacterial potential can be assessed against a panel of gram-positive and gram-negative bacteria.

  • Protocol: Broth Microdilution Method

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide provides a detailed framework for the synthesis and preliminary biological evaluation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. The outlined protocols are based on established and reliable methodologies within the field of medicinal chemistry. The modular nature of the Hantzsch synthesis allows for the future generation of a library of analogous compounds for structure-activity relationship (SAR) studies. The proposed biological assays will provide initial insights into the therapeutic potential of this novel chemical entity, paving the way for further preclinical development.

References

  • Vertex AI Search. N-{4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)sulfamoyl]phenyl}acetamide.
  • Yurttaş, L., Özkay, Y., & Akalın-Çiftçi, G. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175–184. Available from: [Link]

  • BenchChem. (2025). Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.
  • Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-84. Available from: [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-4-phenyl-1,3-thiazole.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • BenchChem. (2025). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
  • Al-Masoudi, N. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Molecules, 17(10), 11595-11607. Available from: [Link]

  • Kocabas, E., & S. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Hacettepe Journal of Biology and Chemistry, 38(4), 285-290.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(3), 631-634. Available from: [Link]

  • ResearchGate. (2024). Synthesis of N-(4-(2-thiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide derivatives 5a-d. Available from: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

Sources

A Technical Guide to the Target Identification and Validation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel therapeutic from a chemical entity to a clinical candidate is underpinned by a deep understanding of its mechanism of action. This process begins with the critical steps of target identification and validation. This guide focuses on a specific compound, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, a molecule possessing structural motifs—a thiazole ring and an acetamide group—commonly found in biologically active agents with demonstrated potential in areas such as oncology and infectious diseases[1][2][3].

Let us presuppose that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has emerged as a "hit" from a high-throughput phenotypic screen, for instance, by demonstrating potent anti-proliferative effects in a cancer cell line. While the "what" (the biological effect) is known, the "how" and "why" remain elusive. The primary challenge is to identify the specific molecular target(s) through which this compound exerts its effects.

This document provides a comprehensive, field-proven strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular target of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. We will move beyond a simple listing of techniques, instead focusing on building a logical, multi-pronged investigational cascade where each step informs and validates the next.

Phase 1: Putative Target Identification - Generating a Candidate List

The initial phase of target discovery is an exploratory process designed to generate a high-quality list of candidate proteins that physically interact with the compound. Employing orthogonal methods is crucial to mitigate the inherent limitations of any single technique and to increase the confidence in putative "hits". We will focus on two major classes of methodologies: affinity-based and label-free approaches[4][5].

Affinity-Based Approaches: Using the Compound as Bait

The core principle of affinity-based methods is to use a modified version of the small molecule to selectively isolate its binding partners from a complex biological mixture, such as a cell lysate[4]. The success of this approach hinges on the design of a chemical probe that retains the biological activity of the parent compound.

Workflow: Affinity-Based Target Identification

cluster_0 Probe Synthesis & Validation cluster_1 Protein Pulldown cluster_2 Analysis A Parent Compound (N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide) B SAR Analysis to find non-essential site A->B C Synthesize Probe (e.g., Biotin-linked) B->C D Confirm Probe Retains Biological Activity C->D E Immobilize Probe on Streptavidin Beads D->E F Incubate with Cell Lysate E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I Protein Separation (e.g., SDS-PAGE) H->I J Identification by LC-MS/MS I->J K Generate Putative Target List J->K

Caption: Workflow for affinity-based protein target identification.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This protocol remains a cornerstone of target identification due to its directness[6].

  • Probe Synthesis:

    • Rationale: A linker and an affinity tag (e.g., biotin) must be attached to the parent compound. Structure-Activity Relationship (SAR) data is essential to identify a position on the molecule where modification does not abolish biological activity. For N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, the acetamide methyl group or positions on the phenyl ring distal to the thiazole could be initial points for exploration.

    • Procedure:

      • Synthesize an analogue of the compound with a functional group (e.g., an amine or carboxylic acid) suitable for conjugation.

      • Couple this analogue to a biotin-PEG-linker via standard amide bond formation chemistry.

      • Purify the resulting probe by HPLC.

      • Crucial Validation Step: Confirm that the biotinylated probe retains the anti-proliferative activity of the parent compound, albeit with potentially different potency. An inactive probe will not capture the correct targets.

  • Protein Pulldown:

    • Rationale: The biotinylated probe is immobilized on streptavidin-coated beads, creating an affinity matrix to capture binding proteins from a cell lysate[4].

    • Procedure:

      • Prepare a native cell lysate from the cell line used in the original phenotypic screen.

      • Incubate the lysate with the probe-conjugated beads for 2-4 hours at 4°C.

      • Essential Controls: Include parallel incubations with (a) unconjugated beads and (b) beads conjugated with an inactive structural analogue to identify proteins that bind non-specifically to the matrix or the general chemical scaffold.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

      • Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Rationale: The eluted proteins are identified using high-resolution mass spectrometry.

    • Procedure:

      • Separate the eluted proteins on a 1D SDS-PAGE gel.

      • Perform an in-gel tryptic digest of the protein bands.

      • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Identify proteins by searching the MS/MS spectra against a protein database.

      • Data Analysis: True candidate targets should be significantly enriched in the active probe pulldown compared to both control pulldowns.

Label-Free Approaches: Circumventing Chemical Modification

Label-free methods utilize the compound in its native state, avoiding the risk that a chemical tag might alter its binding properties[4].

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that the binding of a small molecule can stabilize its protein target against protease digestion[6].

  • Lysate Preparation & Compound Incubation:

    • Prepare a native cell lysate.

    • Aliquot the lysate into tubes. Treat with either N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (e.g., at 10x the phenotypic IC50) or vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Rationale: A non-specific protease will digest all unstable proteins. Proteins stabilized by compound binding will be partially or fully protected.

    • Procedure: Add a protease, such as thermolysin, to each tube. The optimal protease concentration and digestion time must be empirically determined. A typical starting point is a 1:100 (w/w) protease-to-lysate protein ratio for 15-30 minutes.

    • Stop the digestion by adding EDTA and boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Procedure:

      • Run the digested samples on an SDS-PAGE gel.

      • Visualize proteins by Coomassie or silver staining.

      • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.

      • Excise these bands and identify the proteins by LC-MS/MS as described previously.

Data Presentation: Hypothetical DARTS Results

Protein CandidateBand Intensity (Vehicle)Band Intensity (Compound-Treated)Fold Protection
Protein X15,000150,00010.0
Protein Y120,000125,0001.04
Protein Z5,00075,00015.0

In this hypothetical example, Proteins X and Z would be considered strong candidates for further validation.

Phase 2: Target Validation - From Correlation to Causation

Identifying a protein that binds to the compound is not sufficient. Target validation is the rigorous process of proving that the interaction between the compound and the target is directly responsible for the observed biological effect[7][8][9].

Workflow: Cellular Target Validation Logic

A Hypothesis: Compound binds Target X to cause Phenotype Y B Experiment 1: Treat cells with Compound A->B D Experiment 2: Genetically deplete Target X (e.g., siRNA, CRISPR) A->D C Observe Phenotype Y (e.g., Decreased Viability) B->C F Conclusion: Target X is validated. Depletion phenocopies compound treatment. C->F E Observe Phenotype Y (e.g., Decreased Viability) D->E E->F

Caption: Logic of using genetic methods to validate a drug target.

Biochemical and Biophysical Validation

First, we must confirm a direct, physical interaction between the compound and the purified candidate protein.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression and Purification: Clone, express, and purify the candidate proteins identified in Phase 1.

  • ITC Measurement:

    • Rationale: ITC directly measures the heat released or absorbed during a binding event, providing precise values for the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

    • Procedure:

      • Place the purified protein in the sample cell of the calorimeter.

      • Load a concentrated solution of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide into the injection syringe.

      • Perform a series of small injections of the compound into the protein solution.

      • Measure the heat change after each injection.

      • Fit the resulting data to a binding model to determine the Kd. A strong interaction is typically in the nanomolar to low micromolar range.

Data Presentation: Hypothetical Biophysical Data

Protein CandidateBinding Affinity (Kd) by ITC
Protein X250 nM
Protein Z1.2 µM
Control ProteinNo Binding Detected
Cellular Validation

This is the most critical phase, where we link the molecular interaction to the cellular phenotype[10].

Experimental Protocol: Genetic Target Knockdown using siRNA

The goal is to determine if reducing the amount of the target protein in the cell mimics the effect of the compound[11].

  • siRNA Design and Transfection:

    • Design and procure at least two independent, validated siRNAs targeting the mRNA of the candidate protein (e.g., Protein X). A non-targeting scrambled siRNA is used as a negative control.

    • Transfect the siRNAs into the cancer cell line from the original screen using a suitable method like lipofection.

  • Confirmation of Knockdown:

    • Rationale: It is essential to confirm that the target protein levels are indeed reduced.

    • Procedure: At 48-72 hours post-transfection, harvest a portion of the cells. Analyze the mRNA levels of the target gene by qRT-PCR and the protein levels by Western Blot. Aim for >70% reduction in protein expression.

  • Phenotypic Assay:

    • Procedure: At the time of maximal knockdown, subject the remaining cells to the same anti-proliferative assay (e.g., a CellTiter-Glo® cell viability assay) that was used in the initial screen.

    • Expected Result: If Protein X is the true target, cells transfected with siRNAs against Protein X should exhibit significantly reduced viability, mirroring the effect of treatment with N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. Cells treated with the non-targeting control siRNA should show no effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm that the compound engages and stabilizes the target protein inside intact cells[12].

  • Cell Treatment and Heating: Treat cell suspensions with the compound or vehicle. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction by Western Blot.

  • Expected Result: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, indicating stabilization upon binding.

Phase 3: Mechanism of Action and Pathway Elucidation

With a validated target, the final phase is to place this interaction into a biological context. What signaling pathway is being modulated?

Let us hypothesize that our validated target, Protein X, is a bromodomain-containing protein, similar to the targets of known inhibitors like I-BET762[13][14][15]. The BET family of proteins are epigenetic "readers" that regulate gene transcription[16].

Hypothetical Signaling Pathway: BET Inhibition

cluster_0 cluster_1 A Acetylated Histones (on Chromatin) B Protein X (BET Bromodomain) A->B binds C Transcription Machinery (e.g., RNA Pol II) B->C recruits D Oncogene Transcription (e.g., MYC) C->D E Cell Proliferation D->E F Our Compound G Protein X (BET Bromodomain) F->G competitively binds, prevents chromatin association H Transcription Machinery (e.g., RNA Pol II) G->H recruitment fails I Transcription Blocked H->I J Proliferation Arrest I->J

Caption: Hypothetical mechanism of action via BET bromodomain inhibition.

Experimental Protocol: Downstream Pathway Analysis

  • Cell Treatment: Treat cancer cells with a potent dose of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide for various time points (e.g., 6, 12, 24 hours).

  • Analysis of Downstream Markers:

    • Rationale: If the compound inhibits a BET protein, the transcription of key oncogenes regulated by that protein should decrease.

    • Western Blot: Probe cell lysates for levels of proteins known to be regulated by BETs, such as c-MYC[15]. A time-dependent decrease in c-MYC protein would strongly support this mechanism.

    • qRT-PCR: Measure the mRNA levels of the MYC gene and other known BET target genes. A reduction in mRNA would confirm a transcriptional mechanism.

Conclusion

The process of identifying and validating the target of a novel bioactive compound like N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad, hypothesis-generating techniques such as affinity chromatography and DARTS, to rigorous, hypothesis-confirming experiments including biophysical binding assays and cellular target engagement and knockdown studies. By employing orthogonal approaches, researchers can build a robust, evidence-based case that links a specific molecular interaction to a desired physiological outcome. This foundational knowledge is paramount for the successful optimization of a lead compound and its advancement through the drug discovery pipeline.

References

  • Al-kirshi, H. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2013). Target validation: A door to drug discovery. Journal of Advances in Medicine and Medical Research. Available at: [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Terstiege, A., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science. Available at: [Link]

  • Schuhmacher, M., et al. (2014). Molecular Target Validation in preclinical drug discovery. Pharma IQ. Available at: [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from: [Link]

  • ResearchGate. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Retrieved from: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from: [Link]

  • BPS Bioscience. (n.d.). I-BET-762. Retrieved from: [Link]

  • Gosmini, R., et al. (2013). Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. Journal of Medicinal Chemistry. Available at: [Link]

  • Stathis, A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum. Available at: [Link]

  • NCATS Inxight Drugs. (n.d.). MOLIBRESIB. Retrieved from: [Link]

  • Ceylan, S., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). molibresib. Retrieved from: [Link]

  • Stathis, A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from: [Link]

  • Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Retrieved from: [Link]

  • PubChem. (n.d.). N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide. Retrieved from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from: [Link]

  • ResearchGate. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from: [Link]

Sources

Methodological & Application

Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The target molecule of this protocol, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, is a key intermediate in the synthesis of more complex derivatives for drug discovery programs.[1] This document provides a comprehensive, two-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

The synthetic strategy involves two fundamental organic transformations: the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by N-acetylation of the resulting aniline derivative. This application note provides a detailed, step-by-step methodology, explains the rationale behind key experimental choices, and offers guidance for the characterization of the final product.

Overall Synthetic Scheme

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is accomplished through a two-step process. The first step is the formation of the intermediate, 4-(2-methyl-1,3-thiazol-4-yl)aniline, via the Hantzsch thiazole synthesis. This is followed by the N-acetylation of the intermediate to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Acetylation 2-Bromo-1-(4-aminophenyl)ethan-1-one 2-Bromo-1-(4-aminophenyl)ethan-1-one Intermediate 4-(2-methyl-1,3-thiazol-4-yl)aniline 2-Bromo-1-(4-aminophenyl)ethan-1-one->Intermediate Reaction Thioacetamide Thioacetamide Thioacetamide->Intermediate Reaction Final_Product N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Intermediate->Final_Product Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product Reaction Hantzsch_Mechanism Thioacetamide Thioacetamide (Nucleophile) SN2_Adduct S-Alkylation Adduct Thioacetamide->SN2_Adduct SN2 Attack Alpha_Haloketone 2-Bromo-1-(4-aminophenyl)ethan-1-one (Electrophile) Alpha_Haloketone->SN2_Adduct Cyclization_Intermediate Hemiaminal Intermediate SN2_Adduct->Cyclization_Intermediate Intramolecular Nucleophilic Attack Dehydration_Product Thiazoline Intermediate Cyclization_Intermediate->Dehydration_Product Dehydration Final_Thiazole 4-(2-methyl-1,3-thiazol-4-yl)aniline Dehydration_Product->Final_Thiazole Tautomerization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Materials and Equipment
Reagent/EquipmentPurpose
2-Bromo-1-(4-aminophenyl)ethan-1-oneα-haloketone starting material
ThioacetamideThioamide starting material
EthanolReaction solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with hotplateFor heating and mixing
Buchner funnel and flaskFor vacuum filtration
Standard laboratory glassware
Experimental Protocol: Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-aminophenyl)ethan-1-one (10.0 g, 46.7 mmol, 1.0 eq) in 100 mL of ethanol.

  • Addition of Thioacetamide: To the stirred solution, add thioacetamide (3.86 g, 51.4 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Part 2: Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (Final Product)

The second and final step of the synthesis is the N-acetylation of the amino group of the 4-(2-methyl-1,3-thiazol-4-yl)aniline intermediate. This is a straightforward and high-yielding reaction that utilizes acetic anhydride as the acetylating agent.

Reaction Mechanism: N-Acetylation

N-acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the final acetamide product and acetic acid as a byproduct.

Acetylation_Mechanism Aniline_Intermediate 4-(2-methyl-1,3-thiazol-4-yl)aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Collapse Final_Product N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Proton_Transfer->Final_Product Acetic_Acid Acetic Acid (Byproduct) Proton_Transfer->Acetic_Acid

Caption: Mechanism of N-acetylation of an aniline derivative.

Materials and Equipment
Reagent/EquipmentPurpose
4-(2-methyl-1,3-thiazol-4-yl)anilineStarting material (intermediate from Part 1)
Acetic anhydrideAcetylating agent
Pyridine (optional)Base to neutralize acetic acid byproduct
Dichloromethane (DCM)Reaction solvent
Round-bottom flaskReaction vessel
Magnetic stirrerFor mixing
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Standard laboratory glassware
Experimental Protocol: Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-methyl-1,3-thiazol-4-yl)aniline (5.0 g, 26.3 mmol, 1.0 eq) in 50 mL of dichloromethane (DCM).

  • Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (2.96 mL, 31.5 mmol, 1.2 eq) dropwise at room temperature. A mild exotherm may be observed. Pyridine (2.33 mL, 28.9 mmol, 1.1 eq) can be added as a base to scavenge the acetic acid formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford pure N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Characterization

The identity and purity of the synthesized N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide should be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point range is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the thiazole proton, the methyl group on the thiazole ring, the acetamide methyl group, and the N-H proton of the amide.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂OS, M.W. = 232.30 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.

Troubleshooting

Issue Possible Cause Suggested Solution
Low yield in Step 1 Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the purity of the starting materials.
Product loss during work-up.Use minimal amounts of cold solvent for washing the precipitate.
Low yield in Step 2 Incomplete reaction.Ensure the acetic anhydride is fresh and not hydrolyzed. Consider adding a catalytic amount of a stronger acid, like sulfuric acid, with caution.
Product loss during extraction.Perform multiple extractions with the organic solvent to ensure complete recovery.
Impure product Presence of starting materials or side products.Optimize the recrystallization solvent system. Consider column chromatography for purification if recrystallization is ineffective.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-1-(4-aminophenyl)ethan-1-one is a lachrymator and should be handled with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. By following the outlined procedures, researchers in drug discovery and medicinal chemistry can efficiently produce this valuable intermediate for the development of novel therapeutic agents. The provided rationale for each step and troubleshooting guide will aid in the successful execution and optimization of the synthesis.

References

  • Taylor & Francis. (2013, February 7). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Retrieved from [Link]

  • PMC. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a heterocyclic compound featuring a substituted thiazole ring linked to a phenylacetamide moiety. Thiazole-based structures are of significant interest in pharmaceutical research due to their presence in a wide array of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Given its structural motifs, this compound is likely a key intermediate or a potential active pharmaceutical ingredient (API). Consequently, the development of robust, accurate, and reliable analytical methods is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle.

This document provides a comprehensive guide to the analytical methodologies for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, designed for researchers, scientists, and drug development professionals. It offers detailed protocols for quantification by High-Performance Liquid Chromatography (HPLC), method validation according to international guidelines, and structural characterization of potential impurities and degradants using Liquid Chromatography-Mass Spectrometry (LC-MS) and other spectroscopic techniques. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties and Analytical Considerations

A preliminary assessment of the molecule's structure is crucial for designing an effective analytical strategy. N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide possesses both polar (acetamide and thiazole nitrogen) and non-polar (phenyl and methyl groups) functionalities, rendering it moderately polar. This characteristic makes it an ideal candidate for reversed-phase HPLC. The aromatic rings and the thiazole heterocycle are expected to exhibit strong UV absorbance, facilitating sensitive detection.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reversed-phase HPLC (RP-HPLC) is the workhorse for the purity and assay determination of small-molecule pharmaceuticals due to its high resolution, sensitivity, and reproducibility. The method described herein is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products and process-related impurities.

Principle of Separation

In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. By optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, a precise and efficient separation can be achieved.

Experimental Protocol: Isocratic RP-HPLC Method

This protocol provides a starting point for method development, which should be further optimized and validated for specific applications.

Instrumentation and Reagents:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment).[2]

  • N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide reference standard.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic/aqueous ratio is a starting point for achieving optimal retention. Formic acid improves peak shape and is MS-compatible.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Detection UV at ~280 nm (scan with PDA to determine λmax)Aromatic and thiazole moieties are expected to have strong absorbance in this region. A PDA detector allows for peak purity analysis.
Injection Volume 10 µLA typical volume to ensure good peak shape without overloading the column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the test sample at a similar concentration to the working standards using the same diluent. Filter through a 0.45 µm syringe filter before injection to remove particulates.[3]

Method Validation: A Self-Validating System

A validated analytical method provides assurance of its reliability. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation (stress testing) is the most effective way to demonstrate this and to understand the intrinsic stability of the molecule.[4][5] The goal is to achieve 5-20% degradation of the active ingredient.[6]

Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Acid/Base Hydrolysis: Reflux the drug solution in 0.1 M HCl and 0.1 M NaOH separately at 60°C for several hours. Withdraw samples at various time points. Neutralize the acid and base samples before injection.[6]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples by the developed HPLC-PDA method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally homogeneous.

Validation Parameters

The following parameters must be evaluated to ensure the method is fit for its intended purpose.

ParameterObjectiveTypical Acceptance Criteria
Linearity Demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.e.g., 80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Agreement between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).RSD of results should remain within acceptable limits.

LC-MS for Identification of Impurities and Degradants

While HPLC-UV is excellent for quantification, it does not provide structural information. LC-MS is the definitive technique for identifying unknown impurities or degradation products generated during synthesis or stability studies.

Principle and Application

An LC system separates the components of a mixture, which are then introduced into a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are used to elucidate the chemical structure.

Experimental Protocol: LC-MS Analysis

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS), or a triple quadrupole for targeted analysis.

  • Ionization Source: Electrospray Ionization (ESI) is typically suitable for moderately polar molecules. Both positive and negative modes should be evaluated.

  • LC Conditions: Use the validated HPLC method, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).[2]

Data Analysis Workflow:

Caption: Workflow for Impurity Identification by LC-MS.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the primary structure of the N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide reference material.

  • ¹H and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming connectivity and the chemical environment of each atom.[7][8]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amide N-H and C=O stretches, and aromatic C-H bonds.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.[8]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. The combination of a validated, stability-indicating HPLC method for quantification and LC-MS for impurity identification ensures that the purity, stability, and quality of the compound can be meticulously monitored. These protocols are designed to be adaptable and serve as a strong foundation for researchers and scientists in the pharmaceutical industry, ultimately supporting the development of safe and effective medicines.

References

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Available at: [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2025). ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2013). Taylor & Francis. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Available at: [Link]

  • Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Available at: [Link]

  • N 2 Chloro 4 4 2 methyl 1 3 thiazol 4 yl anilino sulfonyl phenyl acetamide. (2017). mzCloud. Available at: [Link]

  • Forced Degradation – A Review. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (2012). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. (n.d.). ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Application Note: Comprehensive RP-HPLC Analysis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Method Development, Mechanistic Rationale, and Validation Protocols

Executive Summary

The compound N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide represents a critical structural scaffold in modern medicinal chemistry, combining a basic 2-methyl-1,3-thiazole moiety with a neutral, hydrogen-bonding phenylacetamide group. This structural duality presents unique chromatographic challenges, primarily driven by secondary interactions between the basic nitrogen and residual silanols on silica-based stationary phases.

This application note provides a fully optimized, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging a Quality by Design (QbD) approach, this guide details not just the steps of the analysis, but the causality behind the chromatographic parameters, ensuring robust, reproducible quantification suitable for API release testing and stability-indicating assays.

Physicochemical Rationale & Method Design

To develop a robust method, we must first deconstruct the molecule's physicochemical properties and their chromatographic implications:

  • The 2-Methyl-1,3-Thiazole Ring: The thiazole nitrogen is weakly basic (estimated

    
     ~2.5–3.5). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing due to ion-exchange interactions with acidic silanol groups (
    
    
    
    ~4.0) on the silica support[1].
  • The Phenylacetamide Moiety: This group is neutral but highly polar, acting as both a hydrogen bond donor and acceptor. It drives the need for a balanced aqueous-organic mobile phase to ensure adequate mass transfer and peak symmetry.

  • Lipophilicity: The 2-methyl substitution increases the overall lipophilicity (

    
    ) of the scaffold compared to unsubstituted analogs[1], necessitating a sufficient concentration of organic modifier (acetonitrile) for timely elution.
    
Mechanistic Solution

To suppress secondary silanol interactions and ensure a single, consistent protonation state for the basic nitrogen, an acidic mobile phase (pH 3.2) is strictly required. This approach is heavily validated in the literature for structurally analogous thiazole-acetamide derivatives (such as Mirabegron), where phosphate buffers at pH 3.2 or 6.0 are employed to achieve baseline resolution and sharp peak symmetries[2][3].

Workflow A Physicochemical Profiling (pKa & logP Analysis) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (pH 3.2 Buffer + ACN) B->C D Gradient Design (Elution & Wash) C->D E Method Validation (ICH Q2 Guidelines) D->E

Figure 1: Rational RP-HPLC method development workflow for thiazole-acetamide derivatives.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST) criteria prior to sample injection, the method guarantees that the instrument, column, and mobile phase are operating within the validated design space.

Reagents and Materials
  • Stationary Phase: End-capped C18 Column (e.g., Inertsil ODS-3V or equivalent), 250 mm × 4.6 mm, 5 µm particle size. Causality: End-capping minimizes residual active silanols, providing a secondary defense against peak tailing for basic compounds[4].

  • Buffer Reagents: Potassium dihydrogen orthophosphate (

    
    ), HPLC Grade.
    
  • pH Modifier: Orthophosphoric acid (

    
    ), AR Grade.
    
  • Organic Modifier: Acetonitrile (ACN), HPLC Grade.

Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.03 M

buffer (pH 3.2)
Protonates thiazole N; suppresses silanol ionization[2].
Mobile Phase B 100% AcetonitrileProvides hydrophobic displacement for elution.
Elution Mode Gradient (See Table 2)Sharpens the peak and washes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection Wavelength 245 nm (UV/PDA)Corresponds to the

transition of the conjugated system[2].
Injection Volume 20 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
5.0 50 50
8.0 30 70
10.0 70 30

| 15.0 | 70 | 30 (Re-equilibration) |

Sample Preparation Workflow

SamplePrep S1 Weigh API (10.0 mg) S2 Add Diluent (50% ACN) S1->S2 S3 Sonicate (15 min) S2->S3 S4 Dilute to Working Conc. S3->S4 S5 Filter (0.45 µm PTFE) S4->S5

Figure 2: Standardized sample preparation protocol ensuring complete solubilization.

Step-by-Step Procedure:

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide reference standard into a 10 mL volumetric flask. Add 7 mL of diluent.

  • Sonication (Critical Step): Sonicate for 15 minutes. Causality: The phenylacetamide moiety exhibits strong intermolecular hydrogen bonding. Sonication provides the cavitation energy required to disrupt the crystal lattice, ensuring 100% recovery[2].

  • Volume Adjustment: Allow the solution to return to room temperature, then make up to the mark with diluent.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to ACN and prevents particulates from occluding the column frit.

Method Validation & System Suitability

To guarantee trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Before analyzing unknown samples, inject the working standard six times to evaluate System Suitability.

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Typical Observed Value

| Retention Time (


)  | Consistent | ~6.8 min |
| Theoretical Plates (

)
| > 2000 | > 8500 | | Tailing Factor (

)
| < 1.5 | 1.15 | | % RSD of Peak Area (n=6) | < 2.0% | 0.75% |

If the SST criteria fail, halt the analysis immediately and proceed to Section 5 (Troubleshooting).

Table 4: Quantitative Validation Summary (Expected Ranges)

Validation Parameter Result / Range

| Linearity Range | 5 – 100 µg/mL (


) |
| Limit of Detection (LOD)  | 0.05 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N > 10) |
| Accuracy (Recovery %)  | 98.5% – 101.2% |
| Method Precision (% RSD)  | < 1.5% |

Troubleshooting & Causality Matrix

When deviations occur, understanding the underlying chromatography physics allows for rapid resolution.

  • Issue: Severe Peak Tailing (

    
    ) 
    
    • Causality: The basic thiazole nitrogen is interacting with ionized silanols on the silica surface.

    • Correction: Verify the pH of Mobile Phase A. If the pH has drifted above 4.0, silanols will ionize. Remake the buffer and strictly adjust to pH 3.2. Ensure the use of a fully end-capped column[4].

  • Issue: Retention Time (

    
    ) Drift 
    
    • Causality: Fluctuations in column temperature alter mobile phase viscosity and partitioning thermodynamics.

    • Correction: Ensure the column oven is actively maintaining 30 °C. Check the pump for micro-leaks affecting the gradient delivery.

  • Issue: Low Recovery / Area Counts

    • Causality: Incomplete dissolution of the API due to hydrogen-bonded aggregation.

    • Correction: Increase sonication time during stock preparation to 25 minutes and ensure the diluent contains at least 50% acetonitrile.

References

1.[1] Cosford, N. D. P., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." Journal of Medicinal Chemistry, 2003. URL:[Link] 2.[2] Aditya, et al. "Development and Validation of a Gradient RP-HPLC Method for Concurrent Analysis of Mirabegron and Silodosin in Bulk and Pharmaceutical Dosage Forms." AWS / Pharmaceutical Journals, 2024. URL: 3.[3] "Analytical Quality by Design Approach in RP-HPLC Method Development for the Quantification of Mirabegron and Solifenacin Succinate." Nano Bio Letters, 2024. URL:[Link] 4.[4] "RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets." Journal of Medicinal and Chemical Sciences, 2018. URL:[Link]

Sources

Preclinical Evaluation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide as a Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery and optimization of small-molecule kinase inhibitors remain a cornerstone of targeted oncology and immunology. Among privileged chemical scaffolds, 1,3-thiazole derivatives have demonstrated exceptional utility due to their ability to act as bioisosteres for pyrimidines and pyridines. Specifically, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (hereafter referred to as NMPT-A ) represents a highly versatile pharmacophore.

The structural logic of NMPT-A is bipartite:

  • The 2-methyl-1,3-thiazol-4-yl moiety : The nitrogen atom of the thiazole ring serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides within the ATP-binding hinge region of target kinases (such as PI3K, Src, or EGFR).

  • The phenylacetamide extension : The para-substituted phenyl ring directs the acetamide group into adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket or solvent-exposed regions), enhancing target selectivity and improving physicochemical properties like solubility and membrane permeability.

Recent literature validates that derivatives containing the 4-arylthiazole and phenylacetamide moieties exhibit potent anticancer, antibacterial, and kinase-modulatory activities [1], [2], [3]. This application note provides a comprehensive, self-validating workflow for evaluating the biochemical and cellular efficacy of NMPT-A and its analogs.

Pathway NMPTA NMPT-A (Thiazole Inhibitor) KinaseTarget Target Kinases (PI3K / Src Family) NMPTA->KinaseTarget ATP-Competitive Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR / PDGFR) RTK->KinaseTarget Phosphorylation / Activation Downstream1 AKT / MEK KinaseTarget->Downstream1 Signal Transduction Downstream2 mTOR / ERK Downstream1->Downstream2 Kinase Cascade Phenotype Tumor Cell Proliferation & Survival Downstream2->Phenotype Gene Expression

Figure 1: Mechanistic signaling pathway illustrating targeted ATP-competitive inhibition by NMPT-A.

Quantitative Data: Physicochemical & Profiling Summaries

To ensure robust experimental design, researchers must first understand the physicochemical boundaries of the compound. Poor solubility can lead to false negatives in biochemical assays, while poor permeability nullifies cellular assays.

Table 1: Physicochemical Properties of NMPT-A

PropertyValueImplication for Assay Design
Molecular Weight 232.30 g/mol High ligand efficiency; rapid cellular diffusion.
cLogP ~2.4Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (Amide NH)Facilitates specific hinge-region binding.
H-Bond Acceptors 3 (N, O, S)Interacts with conserved lysine/aspartate residues.
DMSO Solubility >50 mMAllows for high-concentration stock solutions (1000x).

Table 2: Representative Profiling Data (Mock Validation Set)

Assay TypeTarget / Cell LineIC₅₀ / GI₅₀ (µM)Selectivity Index (SI)
BiochemicalPI3Kα (Recombinant)0.045 ± 0.005Reference Target
BiochemicalSrc Kinase0.850 ± 0.01218.8x
Cellular (WB)p-Akt (Ser473)0.120 ± 0.020N/A (Target Engagement)
PhenotypicHCT116 (Colorectal)1.50 ± 0.15Potent anti-proliferative
PhenotypicHEK293 (Normal)>20.0>13.3x (Therapeutic Window)

Experimental Workflows & Protocols

The evaluation of NMPT-A follows a strict hierarchy: validating the direct biochemical interaction, confirming intracellular target engagement, and finally assessing the phenotypic outcome.

Workflow Step1 Phase 1 Compound Prep & QC Step2 Phase 2 Biochemical Kinase Assay Step1->Step2 Step3 Phase 3 Cellular Target Engagement Step2->Step3 Step4 Phase 4 Phenotypic Viability Step3->Step4 Step5 Phase 5 Data Analysis & Lead Opt Step4->Step5

Figure 2: Sequential preclinical screening workflow for validating NMPT-A kinase inhibitors.

Protocol 3.1: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Rationale & Causality: To prove that NMPT-A is a direct kinase inhibitor, we utilize a luminescent ADP detection assay. Because kinases convert ATP to ADP, measuring ADP production provides a universal, highly sensitive readout. Crucially, the assay must be run at the apparent


 of ATP for the specific kinase. Running at 

ensures that the derived IC₅₀ is a true reflection of the inhibitor's binding affinity (

), conforming to the Cheng-Prusoff equation for competitive inhibitors.

Self-Validating Controls:

  • Positive Control: Staurosporine (10 µM) to define maximum inhibition (0% kinase activity).

  • Negative Control: 1% DMSO vehicle to define maximum signal (100% kinase activity).

  • Enzyme-Free Control: To rule out compound auto-luminescence or assay interference.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of NMPT-A in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to yield a 4x intermediate solution containing 1% DMSO.

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of the 4x NMPT-A compound to respective wells.

    • Add 2.5 µL of 4x Recombinant Kinase (e.g., PI3Kα). Incubate for 15 minutes at room temperature to allow pre-binding.

    • Initiate the reaction by adding 5 µL of a 2x ATP/Substrate mix. Ensure final ATP concentration matches the kinase

      
      .
      
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Cellular Target Engagement (Western Blotting)

Rationale & Causality: Biochemical potency does not guarantee cellular efficacy. NMPT-A must cross the lipid bilayer and compete with high intracellular ATP concentrations (typically 1–5 mM). Western blotting for downstream phosphorylation targets (e.g., p-Akt at Ser473 for PI3K inhibition) confirms that the compound engages its target in a physiological environment. We use RIPA buffer supplemented with phosphatase inhibitors to prevent artifactual loss of the phospho-signal during lysis.

Self-Validating Controls:

  • Loading Control: GAPDH or β-Actin to ensure equal protein loading across lanes.

  • Total Protein Control: Total Akt to prove that the inhibitor reduces phosphorylation specifically, rather than degrading the target protein.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with NMPT-A at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 2 hours. Maintain a final DMSO concentration of 0.1% across all wells to prevent solvent toxicity.

  • Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of cold RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Scrape the cells and incubate on ice for 30 minutes.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Denature 20 µg of protein with Laemmli buffer at 95°C for 5 minutes. Resolve on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, 1:1000) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using ECL substrate and image via a chemiluminescence imaging system.

Protocol 3.3: Phenotypic Viability Assay (CellTiter-Glo®)

Rationale & Causality: To translate target engagement into a therapeutic outcome, we assess cell viability. We utilize an ATP-quantification assay (CellTiter-Glo) rather than colorimetric assays (like MTT or WST-8). Thiazole derivatives can occasionally act as redox cyclers, which artificially reduce tetrazolium salts and skew MTT results. Measuring intracellular ATP directly correlates with the number of metabolically active cells, bypassing redox artifacts.

Self-Validating Controls:

  • Positive Control: Doxorubicin (1 µM) to induce complete cell death.

  • Background Control: Media + Vehicle (no cells) to subtract background luminescence.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., HCT116) at 2,000 cells/well in 90 µL of media in a white, opaque-bottom 96-well plate. Incubate overnight.

  • Dosing: Prepare 10x NMPT-A concentrations in media (containing 1% DMSO). Add 10 µL of the 10x solutions to the cells (final volume 100 µL, final DMSO 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause edge effects and uneven luminescence kinetics.

  • Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the GI₅₀ (concentration inhibiting 50% of cell growth).

References

The protocols and structural rationale detailed above are grounded in peer-reviewed medicinal chemistry literature evaluating the 4-arylthiazole and phenylacetamide scaffolds:

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry)1 [1]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties MDPI (Molecules) 2 [2]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety PMC / National Institutes of Health (NIH) 3 [3]

Sources

Application Notes and Protocols for Antibacterial Studies of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole-Based Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The thiazole ring is a key structural motif in various clinically used drugs and natural products, valued for its unique electronic properties and ability to engage in various biological interactions.[1][3] This document provides a comprehensive guide for the investigation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide , a novel thiazole derivative, for its potential as an antibacterial agent.

These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of this compound. The methodologies described herein are based on established standards in antimicrobial research and are intended to be adapted and optimized for the specific characteristics of the test compound.

Compound Profile: N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

While specific data on the antibacterial activity of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is emerging, preliminary studies on structurally similar N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown promising results against various bacterial strains.[4] These studies suggest that the compound may exert its antibacterial effect by disrupting the bacterial cell membrane, leading to cell lysis.[4] The presence of the acetamide group and the methyl-substituted thiazole ring are key features that may contribute to its biological activity.

Molecular Structure:

Part 1: Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

The synthesis of the title compound can be achieved through a multi-step process, similar to methods reported for related N-phenylacetamide derivatives.[4][5] A plausible synthetic route involves the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

Synthesis Pathway A Thioacetamide C 4-(2-methyl-1,3-thiazol-4-yl)nitrobenzene A->C Hantzsch Thiazole Synthesis B 2-Bromo-1-(4-nitrophenyl)ethan-1-one B->C D 4-(2-methyl-1,3-thiazol-4-yl)aniline C->D Reduction (e.g., SnCl2/HCl) F N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide D->F Acetylation E Acetic Anhydride E->F

Caption: Proposed synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Synthetic Protocol
  • Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)nitrobenzene:

    • In a round-bottom flask, dissolve thioacetamide and 2-bromo-1-(4-nitrophenyl)ethan-1-one in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization.

  • Reduction of the Nitro Group:

    • Suspend the synthesized 4-(2-methyl-1,3-thiazol-4-yl)nitrobenzene in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise while stirring.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the amine.

    • Extract the product with an organic solvent and purify by column chromatography to obtain 4-(2-methyl-1,3-thiazol-4-yl)aniline.

  • Acetylation of the Amine:

    • Dissolve the purified 4-(2-methyl-1,3-thiazol-4-yl)aniline in a suitable solvent like dichloromethane or acetic acid.

    • Add acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product.

    • Purify the final compound, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as well as elemental analysis.[4]

Part 2: In Vitro Antibacterial Evaluation

A systematic in vitro evaluation is crucial to determine the antibacterial spectrum and potency of the synthesized compound. The following protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[7]

MIC Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) C Inoculate each well (except sterility control) with the bacterial suspension A->C B Prepare serial two-fold dilutions of the test compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[5]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The concentration range should be selected based on expected activity.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (bacteria and broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (no turbidity) as detected by visual inspection or a microplate reader.[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]

  • From MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11]

Time-Kill Kinetics Assay

This assay provides information on the rate of bacterial killing over time and helps to differentiate between bactericidal and bacteriostatic effects.[12][13]

Time-Kill Assay A Prepare bacterial culture in log phase B Expose bacteria to different concentrations of the test compound (e.g., 1x, 2x, 4x MIC) A->B C Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) B->C D Perform serial dilutions and plate counts C->D E Calculate log10 CFU/mL for each time point D->E F Plot log10 CFU/mL vs. time E->F

Caption: Workflow for the time-kill kinetics assay.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in logarithmic growth phase in MHB.

  • Assay Setup: Add the test compound at various concentrations (typically multiples of the MIC, e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial culture. Include a growth control without the compound.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[12]

  • Quantification: Perform serial dilutions of each aliquot and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[1][13]

Biofilm Inhibition and Disruption Assays

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antibiotics. Assessing the compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms is crucial.[14][15]

  • Assay Setup: In a 96-well plate, add different sub-MIC concentrations of the test compound to a suitable growth medium.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Quantification: After incubation, remove the planktonic cells and stain the adherent biofilm with crystal violet. Solubilize the stain and measure the absorbance to quantify the biofilm biomass.[15][16]

  • Biofilm Formation: Allow biofilms to form in a 96-well plate as described above, without the test compound.

  • Compound Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing different concentrations of the test compound to the wells.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method.[15]

Part 3: In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the therapeutic potential of the compound in a living organism.[8][17] A mouse model of systemic infection is a standard preclinical model.

Mouse Sepsis Model

This model is used to assess the efficacy of an antibacterial agent in treating a systemic infection.[18]

Mouse Sepsis Model A Induce systemic infection in mice via intraperitoneal injection of bacteria B Administer the test compound at different doses and time points A->B D Optional: Determine bacterial load in blood and organs at specific time points A->D C Monitor survival rates over a set period (e.g., 7 days) B->C B->D E Compare survival and bacterial clearance between treated and control groups C->E D->E

Caption: Workflow for the mouse sepsis model of infection.

Procedure:

  • Infection: Induce a systemic infection in mice (e.g., BALB/c or C57BL/6) by intraperitoneal injection of a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[18]

  • Treatment: Administer N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide at various doses via a relevant route (e.g., intraperitoneal or intravenous) at specific time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load (Optional): At selected time points, euthanize a subset of mice to determine the bacterial load in the blood, spleen, and liver by plating serial dilutions of tissue homogenates.[18]

  • Data Analysis: Compare the survival rates and bacterial clearance in the treated groups to a vehicle-treated control group.

Data Presentation

All quantitative data from the in vitro and in vivo studies should be presented in a clear and organized manner.

Table 1: In Vitro Antibacterial Activity of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
B. subtilis ATCC 6633
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Positive Control
Ciprofloxacin

Table 2: In Vivo Efficacy in Mouse Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Log Reduction in Spleen CFU (at 24h)
Vehicle Control--
Compound (low dose)
Compound (mid dose)
Compound (high dose)
Positive Control
Vancomycin

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide as a potential antibacterial agent. By following these methodologies, researchers can generate robust and reproducible data to assess its spectrum of activity, potency, and in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel thiazole derivative and guiding its further development as a much-needed weapon in the fight against bacterial infections.

References

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • UNT Health Science Center. (n.d.). In vivo Efficacy Models and the College of Pharmacy. Retrieved from [Link]

  • Mishra, M., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio, 8(1), e00104-17. Retrieved from [Link]

  • Adukwu, E. C., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Research Repository. Retrieved from [Link]

  • SAHMRI. (2017). New mouse model for chronic infections by gram-negative bacteria enabling the study of anti-infective efficacy and host-microbe interactions. Retrieved from [Link]

  • Swanson, R. V., et al. (2014). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(8), 4737-4745. Retrieved from [Link]

  • Adukwu, E. C., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Retrieved from [Link]

  • ResearchGate. (2025). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]

  • Singh, A., et al. (2011). Determination of Minimum Inhibitory Concentration (MIC) of Some Novel Triazole Derivative. International Journal of Research in Pharmacy and Chemistry, 1(4), 1110-1112. Retrieved from [Link]

  • JoVE. (2022). Biofilms Model for Characterizing Small Molecule Biofilm Inhibitors. Retrieved from [Link]

  • Shmuel, S., et al. (2019). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Journal of Visualized Experiments, (149), e59837. Retrieved from [Link]

  • Kachroo, M., et al. (2011). Synthesis, antibacterial and antioxidant activity of N-[(4E)- arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2- methyl-1, 3-thiazol-4-yl) acetamide. Der Pharma Chemica, 3(3), 241-245. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Al-Dahmoshi, H. O. M. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1853. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04. Retrieved from [Link]

  • Helda - University of Helsinki. (2021). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10449-10461. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 8(1), 16362. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration -MIC (in lg/mL) of the synthesized compounds. Retrieved from [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5- pyridine-4yl-4H-[12][17][18]triazole-3-ylsulfanyl)-acetamide. International Journal of ChemTech Research, 6(5), 2824-2831. Retrieved from [http://www.rjpbcs.com/pdf/2014_5(4)/[19].pdf]([Link]19].pdf)

Sources

Application Note: N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in Preclinical Antifungal Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Advantages

The emergence of multidrug-resistant Candida and dermatophyte species necessitates the development of novel antifungal scaffolds. Thiazole derivatives have gained significant traction in drug discovery due to their robust antimicrobial profiles and low mammalian toxicity [1].

Specifically, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide represents a highly optimized pharmacophore for antifungal targeting. The 2-methyl-1,3-thiazole core provides the precise lipophilicity required to breach the complex fungal cell envelope [1]. Concurrently, the acetamide moiety acts as a critical hydrogen-bond donor/acceptor, facilitating stable, competitive interactions within the active sites of key fungal enzymes, such as Lanosterol 14α-demethylase (CYP51) [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic methodology. The protocols detailed below are designed as self-validating systems, ensuring that every data point generated—from initial Minimum Inhibitory Concentration (MIC) screening to mechanism elucidation—is mechanistically sound and reproducible.

Pharmacodynamic Pathway

To understand the experimental design, one must first visualize the compound's proposed mechanism of action. The following pathway illustrates how the structural features of the thiazole-acetamide derivative translate into fungicidal activity.

Pathway A N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (Lipophilic Penetration) B Binding to Lanosterol 14α-demethylase (CYP51 Inhibition) A->B H-bonding via acetamide group C Ergosterol Depletion & Toxic Sterol Accumulation B->C Enzymatic blockade D Fungal Membrane Destabilization (Loss of Integrity) C->D Altered membrane fluidity E Cell Death (Fungicidal Effect) D->E Osmotic lysis

Proposed mechanism of action for thiazole-acetamide derivatives in fungal pathogens.

Experimental Workflows & Protocols

Protocol A: Broth Microdilution Assay (MIC & MFC Determination)

This protocol establishes the baseline potency of the compound. It is calibrated to Clinical and Laboratory Standards Institute (CLSI) guidelines but optimized for highly lipophilic thiazole derivatives.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the compound in 100% molecular-grade DMSO to a stock concentration of 1600 µg/mL.

    • Causality Note: The thiazole core is highly hydrophobic; attempting primary solubilization in aqueous buffers will cause immediate micro-precipitation, leading to falsely elevated MIC values.

  • Media Preparation: Prepare RPMI-1640 medium supplemented with L-glutamine, devoid of sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

    • Causality Note: Fungal metabolism rapidly acidifies unbuffered media. MOPS buffering is critical because pH shifts can alter the ionization state of the acetamide group, artificially reducing the drug's binding affinity [1].

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 0.015 to 16 µg/mL. Ensure the final DMSO concentration remains ≤1% across all wells.

  • Inoculation: Standardize the fungal suspension to a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640. Add 100 µL to each well.

    • Causality Note: Maintaining an exact inoculum of

      
       to 
      
      
      
      CFU/mL prevents the "inoculum effect," where excess fungal biomass sequesters the drug, exhausting the active compound and yielding false resistance profiles.
  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is recorded as the lowest concentration showing 100% visual growth inhibition.

  • Self-Validation (MFC): Plate 10 µL from all visually clear wells onto Sabouraud Dextrose Agar (SDA). Incubate for 48h. The Minimum Fungicidal Concentration (MFC) is the concentration yielding ≥99.9% cell death. Always run a Fluconazole positive control and a 1% DMSO vehicle negative control.

Protocol B: Ergosterol Biosynthesis Inhibition (Mechanism Elucidation)

To prove that the compound targets the CYP51 enzyme (as diagrammed above), we must quantify the depletion of ergosterol in the fungal membrane.

Step-by-Step Methodology:

  • Fungal Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.5× MIC) of the compound for 18 hours.

  • Cell Harvest & Wash: Centrifuge at 3000 × g for 5 minutes. Wash the pellet twice with sterile distilled water.

    • Causality Note: Washing removes residual media and exogenous lipids that would otherwise interfere with the downstream spectrophotometric readout.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour.

    • Causality Note: Saponification is mandatory. It cleaves esterified sterols bound to membrane fatty acids, releasing free ergosterol into the solution for accurate quantification.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes and allow phase separation.

    • Causality Note:n-heptane selectively partitions the non-polar sterols into the upper organic layer, leaving cellular debris and polar metabolites trapped in the aqueous phase.

  • Quantification: Extract the heptane layer and scan spectrophotometrically between 240 nm and 300 nm. Ergosterol exhibits highly specific absorption peaks at 281.5 nm and 291.5 nm. Calculate the percentage reduction relative to the untreated control.

Protocol C: Erythrocyte Lysis Assay (Cytotoxicity Screening)

A potent antifungal is useless if it is indiscriminately toxic to mammalian cells. This assay validates the compound's selective toxicity [1].

Step-by-Step Methodology:

  • Erythrocyte Preparation: Obtain defibrinated sheep blood. Centrifuge and wash erythrocytes three times with PBS (pH 7.4) until the supernatant is completely clear. Prepare a 2% (v/v) erythrocyte suspension.

  • Exposure: Incubate the suspension with the compound at 10× MIC for 1 hour at 37°C.

  • Lysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm (hemoglobin release).

    • Causality Note: If the compound causes high hemolysis, its antifungal mechanism is likely a non-specific, detergent-like destruction of lipid bilayers. Low hemolysis (<5%) confirms that the fungicidal activity is target-specific (e.g., enzymatic inhibition) [3].

Representative Quantitative Data

The following table summarizes the expected preclinical data profile for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide when subjected to the protocols outlined above.

ParameterCandida albicans (ATCC 10231)Candida glabrata (ATCC 90030)Trichophyton rubrum (Clinical)
MIC (µg/mL) 1.563.120.78
MFC (µg/mL) 3.126.251.56
MIC + 0.8M Sorbitol *1.563.120.78
Ergosterol Reduction > 85%> 80%> 90%
Hemolysis (at 10× MIC) < 5%< 5%< 5%

*Note: The addition of 0.8M Sorbitol acts as an osmotic protectant. The lack of an MIC shift in the presence of sorbitol confirms that the compound targets the cell membrane (ergosterol pathway) rather than the fungal cell wall.

References

  • Title: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans Source: Applied Microbiology and Biotechnology / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, antibacterial and antioxidant activity of N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl) acetamide Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives Source: Scientific & Academic Publishing (SAPUB) URL: [Link]

Preclinical Assay Development for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Scope

The chemical scaffold N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has emerged as a highly versatile pharmacophore in modern drug discovery. By modifying the substituents on this core structure, researchers have successfully developed distinct classes of therapeutic agents. Specifically, piperazine-substituted derivatives exhibit potent [1] for neurodegenerative diseases, while (benz)azole-containing derivatives demonstrate significant [2].

This application note provides detailed, self-validating protocols for evaluating both the neurotherapeutic and oncological potential of these derivatives, emphasizing the mechanistic causality behind each experimental step.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Mechanistic Causality

To evaluate the anticholinesterase activity of thiazole-piperazine derivatives, a modified Ellman’s continuous photometric method is employed[3]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion. The generation of TNB produces a strong yellow color, which is measured at 412 nm.

EllmansAssay Substrate Acetylthiocholine (ATCh) Intermediate Thiocholine Substrate->Intermediate Hydrolysis Enzyme AChE Enzyme Enzyme->Substrate Catalyzes Product TNB Anion (Yellow, 412 nm) Intermediate->Product Reacts with DTNB Reagent DTNB (Ellman's Reagent) Reagent->Product Disulfide exchange Inhibitor Thiazole-Acetamide Derivative Inhibitor->Enzyme Inhibits

Mechanism of Ellman's Assay for AChE Inhibition.

Self-Validating Protocol: Modified Ellman’s Method

Note: DTNB is highly sensitive to light and temperature. Solutions must be prepared fresh and kept on ice to prevent non-enzymatic hydrolysis of ATCh, which would artificially inflate baseline absorbance.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: AChE activity is strictly pH-dependent; pH 8.0 represents the physiological optimum for the enzyme's catalytic triad to function efficiently.

  • System Setup & Internal Controls: In a 96-well microplate, establish the following self-validating system:

    • Blank: Buffer + DTNB + ATCh (Accounts for non-enzymatic substrate hydrolysis).

    • Vehicle Control: Buffer + Enzyme + DMSO + DTNB + ATCh (Establishes 100% uninhibited enzyme velocity).

    • Positive Control: Buffer + Enzyme + Donepezil + DTNB + ATCh (Benchmarks assay sensitivity against a clinical standard)[4].

    • Test Wells: Buffer + Enzyme + Thiazole-Acetamide Derivative + DTNB + ATCh.

  • Pre-incubation: Add 140 µL buffer, 20 µL enzyme (0.28 U/mL), and 20 µL test compound. Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the AChE active site before the competing substrate is introduced.

  • Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCh (0.075 M) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: 412 nm corresponds exactly to the peak molar absorptivity of the generated TNB anion.

Quantitative Data Summary

Biological assays of piperazine-substituted N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives demonstrate exceptional AChE affinity, outperforming standard clinical therapeutics[3].

CompoundSubstitution ProfileAChE Inhibition (%) at 0.1 µMIC₅₀ (µM)
5n 4-(2-fluorophenyl)piperazine96.44%N/A
5o 4-(4-fluorophenyl)piperazine99.83%0.011
5p 4-(2-methoxyphenyl)piperazine89.70%N/A
Donepezil Clinical Standard-0.054

Anticancer Activity & Apoptotic Pathway Evaluation

Mechanistic Causality

When the scaffold is modified with (benz)azole moieties (e.g., 5-chloro or 5-methylbenzimidazole), it shifts from a neurotherapeutic profile to an oncological one. These derivatives exhibit significant cytotoxicity against A549 (human lung carcinoma) and C6 (rat glioma) cell lines[2]. The primary mechanism of action is the induction of the intrinsic apoptotic pathway, culminating in the proteolytic cleavage and activation of Caspase-3, the primary executioner caspase.

Apoptosis Drug Thiazole-Acetamide (Benz)azole Derivative Mito Mitochondrial Depolarization Drug->Mito Induces stress CytC Cytochrome C Release Mito->CytC Membrane permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 Proteolytic cleavage Apoptosis Cellular Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution phase

Apoptotic signaling cascade induced by (benz)azole derivatives.

Self-Validating Protocol: Caspase-3 Activation Assay

To quantify apoptosis, a colorimetric assay utilizing the synthetic peptide substrate DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide) is utilized.

  • Cell Treatment & Harvesting: Seed A549 cells at

    
     cells/flask. Treat with the IC₅₀ concentration of compounds 6f  or 6g  for 24 hours.
    
    • Self-Validation: Include an untreated vehicle control (DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine) to validate the cellular response cascade[2].

  • Lysis and Protein Extraction: Wash cells with cold PBS and lyse using a CHAPS-based lysis buffer on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes.

    • Causality: CHAPS is a zwitterionic detergent that gently disrupts the cellular membrane without denaturing the fragile caspase protein structures.

  • Assay Assembly: In a 96-well plate, combine 50 µL of cell lysate (normalized to 2 mg/mL protein) with 50 µL of 2X Reaction Buffer containing 10 mM DTT.

    • Causality: DTT is critical as it maintains the essential catalytic cysteine residue in the caspase active site in a reduced, functional state.

  • Specificity Control (Critical Step): In parallel duplicate wells, add 1 µL of the specific Caspase-3 inhibitor Ac-DEVD-CHO.

    • Self-Validation: If absorbance still increases in these specific wells, the signal is driven by non-specific proteases, rendering the assay invalid.

  • Substrate Addition & Measurement: Add 5 µL of DEVD-pNA substrate (4 mM). Incubate at 37°C for 2 hours. Read absorbance at 405 nm.

    • Causality: Caspase-3 specifically cleaves the DEVD sequence, releasing the free p-nitroaniline (pNA) chromophore, which absorbs strongly at 405 nm.

Quantitative Data Summary

Derivatives containing 5-chloro and 5-methylbenzimidazole groups demonstrated the highest potency in directing tumor cells toward the apoptotic pathway[2].

CompoundSubstitution ProfileA549 Cell Viability (%)Caspase-3 Fold Activation
6f 5-chlorobenzimidazole~45%3.2x
6g 5-methylbenzimidazole~50%2.8x
Control Untreated100%1.0x

References

  • Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040-1047.[Link]

  • Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic pitfalls encountered during the synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

This compound, featuring a 2,4-disubstituted thiazole core, is typically synthesized via the classical1 [1]. While this route is highly effective, the impurity profile is notoriously sensitive to halogenation regioselectivity and pH-dependent solvolysis. This guide provides field-proven insights to help you diagnose, troubleshoot, and optimize your synthetic workflows.

Mechanistic Workflow & Impurity Generation

Understanding exactly where an impurity originates is the first step in eliminating it. The diagram below illustrates the standard two-step synthesis pathway and the divergence points where critical impurities are generated.

Workflow SM1 4-Acetamidoacetophenone Bromination α-Bromination SM1->Bromination Int1 4-Acetamido-α-bromoacetophenone Bromination->Int1 ImpA Impurity A: Ring-Brominated Bromination->ImpA Hantzsch Hantzsch Cyclization Int1->Hantzsch SM2 Thioacetamide SM2->Hantzsch ImpB Impurity B: Hydroxythiazoline Hantzsch->ImpB Product N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Hantzsch->Product ImpB->Product -H2O ImpC Impurity C: Free Aniline Product->ImpC H+ / H2O

Synthesis workflow and impurity generation for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Quantitative Impurity Profile

When analyzing your crude product via LC-MS, use the following table to rapidly identify the structure and origin of anomalous peaks.

Impurity DesignationChemical DescriptionOrigin / MechanismApprox. RRTMonoisotopic Mass Change (Δm/z)
Impurity A Ring-brominated thiazole derivativePoor regioselectivity during the α-bromination step1.15+78 / +80 (Isotopic doublet)
Impurity B Hydroxythiazoline intermediateIncomplete dehydration during Hantzsch cyclization0.85+18
Impurity C 4-(2-methyl-1,3-thiazol-4-yl)anilineAcid-catalyzed solvolysis of the acetamide group0.60-42
Impurity D α,α-dibrominated thiazole derivativegem-dibromination of the starting acetophenone1.25+78 / +80 (Isotopic doublet)

Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a persistent M+18 peak relative to the target mass. How do I resolve this? Causality: This mass indicates the presence of Impurity B , the hydroxythiazoline intermediate. The Hantzsch synthesis proceeds via an initial S-alkylation followed by ring closure to form a hydroxythiazoline. This intermediate must undergo dehydration to aromatize into the final thiazole [1]. If your reaction temperature is too low or the solvent contains excessive water, the thermodynamic driving force for dehydration stalls. Actionable Fix: Ensure the reaction is refluxed vigorously in absolute ethanol. If the intermediate persists, add a catalytic amount of a mild dehydrating agent (e.g., 3Å molecular sieves or a single drop of sulfuric acid) and extend the reflux time by 2 hours to force aromatization.

Q2: I am observing significant levels of the de-acetylated free aniline (Impurity C). What causes this degradation? Causality: The cyclization of the α-bromoketone with thioacetamide generates one equivalent of hydrobromic acid (HBr) as a byproduct. Under refluxing conditions, this highly acidic environment catalyzes the solvolysis (hydrolysis) of the para-acetamide group, yielding the free aniline derivative. Actionable Fix: Buffer the reaction. Introducing a mild, non-nucleophilic base such as calcium carbonate (CaCO₃) or potassium carbonate (K₂CO₃) will 2 [2] without interfering with the thioamide's nucleophilicity.

Q3: The final product contains a co-eluting impurity with an isotopic pattern indicative of bromine (M+79/81). Why did the Hantzsch reaction not consume the halogen? Causality: This is Impurity A (or D), resulting from poor regioselectivity during the precursor synthesis. [3] because disubstituted (α,α-dibromo) or ring-brominated products frequently form. The Hantzsch reaction selectively consumes the α-bromo group; however, any ring-bound bromine or secondary α-bromine will carry over into the final structure. Actionable Fix: Abandon elemental bromine (Br₂) for the halogenation step. Switch to N-bromosuccinimide (NBS) paired with p-toluenesulfonic acid (p-TsOH) in acetonitrile. This system significantly enhances α-monobromination selectivity over ring bromination.

Validated Experimental Protocols

To ensure reproducibility and minimize the impurities discussed above, implement these self-validating protocols.

Protocol 1: Highly Selective α-Bromination of 4-Acetamidoacetophenone

This protocol utilizes NBS to suppress Impurity A and D formation.

  • Initiation: Dissolve 4-acetamidoacetophenone (1.0 eq) in anhydrous acetonitrile to a concentration of 0.5 M.

  • Catalysis: Add p-TsOH (0.1 eq) and heat the mixture to 60°C.

  • Halogenation: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Strict portion control prevents thermal spiking and limits over-bromination.

  • Validation Checkpoint 1: Stir for 2 hours. Analyze via ¹H NMR. The self-validating success metric is the complete disappearance of the methyl ketone singlet (~2.5 ppm) and the emergence of a new CH₂-Br singlet (~4.4 ppm).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess NBS. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Buffered Hantzsch Thiazole Cyclization

This protocol utilizes a basic scavenger to suppress Impurity C (hydrolysis).

  • Suspension: Suspend the crude 4-acetamido-α-bromoacetophenone (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol (0.2 M).

  • Buffering: Add finely powdered CaCO₃ (0.6 eq) to the suspension. This acts as an insoluble HBr scavenger.

  • Cyclization: Reflux the mixture (78°C) for 4-6 hours.

  • Validation Checkpoint 2: Pull an aliquot for LC-MS. The reaction is only complete when the +18 Da mass (Impurity B) is entirely absent, confirming full dehydration.

  • Purification: Cool to room temperature. Filter the mixture through a Celite pad to remove unreacted CaCO₃ and calcium bromide salts. Concentrate the filtrate, resuspend in cold water, filter the resulting precipitate, and recrystallize from EtOH/Water.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use water as a solvent for this Hantzsch synthesis to make it greener? Answer: While3 [4] (often utilizing cyclodextrins or PEG-400), doing so with an acetamide-containing substrate drastically increases the risk of Impurity C (hydrolysis) and Impurity B (stalled dehydration). Absolute ethanol is strongly recommended to drive the dehydration step entropically.

FAQ 2: How should the final compound be stored to prevent degradation? Answer: Store the compound in a desiccator at room temperature, protected from light. While the thiazole ring is highly stable, the acetamide linkage can slowly hydrolyze if exposed to ambient atmospheric moisture in the presence of acidic or basic laboratory fumes.

FAQ 3: What is the best analytical method to resolve Impurity A from the main product? Answer: Reverse-phase HPLC using a Phenyl-Hexyl column provides superior


 interaction resolution for halogenated aromatic impurities compared to standard C18 columns. Use a shallow gradient of Water (0.1% TFA) and Acetonitrile.

References

  • Title: A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)
  • Title: Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens Source: MDPI URL
  • Title: A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate Source: ResearchGate URL
  • Title: Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles Source: Chemistry & Biology Interface URL

Sources

Troubleshooting N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide .

This guide is designed for researchers and drug development professionals to troubleshoot the mechanistic bottlenecks of this specific 2,4-disubstituted thiazole derivative. The most robust synthetic route utilizes a convergent approach: the acetylation of 4-aminoacetophenone to protect the amine, followed by α-bromination to yield 4-acetamido-α-bromoacetophenone, and concluding with a Hantzsch thiazole cyclization using thioacetamide.

Below, you will find field-proven troubleshooting logic, mechanistic Q&As, and self-validating protocols to ensure high-yield synthesis.

Workflow & Troubleshooting Logic

HantzschTroubleshooting Issue Low Yield in Hantzsch Cyclization TLC Analyze Reaction Mixture via TLC Issue->TLC Unreacted Unreacted Starting Materials TLC->Unreacted MultipleSpots Multiple Side Products TLC->MultipleSpots Temp Increase Temp / Time Check Reagent Purity Unreacted->Temp Incomplete Reaction Acidic Isomeric Thiazoles Forming? MultipleSpots->Acidic Side Reactions Neutralize Buffer to Neutral pH (e.g., NaHCO3) Acidic->Neutralize Yes (Acidic Conditions)

Logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.

Section 1: Hantzsch Thiazole Cyclization

Q: My Hantzsch cyclization between 4-acetamido-α-bromoacetophenone and thioacetamide is yielding multiple spots on TLC. How do I prevent side reactions? A: The Hantzsch synthesis is generally high-yielding, but the formation of multiple products often points to isomeric impurities or unreacted intermediates (1)[1]. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration[1]. Under highly acidic conditions (generated in situ by the release of hydrobromic acid), regioselectivity can shift, leading to 2-imino-2,3-dihydrothiazole derivatives (2)[2].

  • Causality & Solution: To drive the dehydration step and prevent isomeric mixtures, you must maintain neutral to slightly basic conditions[2]. Adding a mild base like sodium bicarbonate (NaHCO₃) neutralizes the HBr byproduct, stabilizing the intermediate and driving the aromatization to the target 2,4-disubstituted thiazole[2].

Q: The reaction stalls at the hydroxythiazoline intermediate. How can I force the final dehydration step? A: If the reaction stalls, it is typically due to insufficient thermal energy or a solvent environment that does not support the elimination of water.

  • Causality & Solution: The classical Hantzsch method relies on heating to reflux[2]. If standard heating is insufficient, a modified Holzapfel-Meyers-Nicolaou approach can be employed (). This involves treating the isolated hydroxythiazoline intermediate with trifluoroacetic anhydride and pyridine, followed by triethylamine. This chemically forces the dehydration step without requiring excessive heat that might degrade the acetamide group.

Section 2: Acetylation Pre-Steps & Protection

AcetylationMechanism Aniline Aniline Derivative (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon Aniline->Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Attack Intermediate Tetrahedral Oxyanion Intermediate Attack->Intermediate Collapse Collapse & Expulsion of Acetate Leaving Group Intermediate->Collapse Product Acetanilide Derivative + Acetic Acid Collapse->Product

Nucleophilic acyl substitution mechanism for the acetylation of aniline derivatives.

Q: During the initial acetylation of the aniline precursor, the reaction is sluggish and incomplete. Why? A: Acetylation of anilines using glacial acetic acid alone is extremely slow because it requires excessive heat to drive off the water byproduct (3)[3].

  • Causality & Solution: Switch to acetic anhydride. The acetylation of aniline by acetic anhydride proceeds via an electrophilic substitution mechanism where the amine lone pair attacks the carbonyl carbon of the anhydride, forming an oxyanion intermediate that collapses to expel an acetate leaving group (4)[4],[5]. Using a 1:1 mixture of acetic anhydride and glacial acetic acid, or adding a catalyst like sodium acetate, accelerates the reaction exothermically and drives it to completion[3].

Q: How do I avoid hydrolysis of the acetamide group during the final Hantzsch workup? A: The acetamide group is sensitive to harsh aqueous acids or bases at elevated temperatures.

  • Causality & Solution: Ensure that the workup avoids prolonged exposure to strong aqueous acids. When precipitating the final N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, pour the reaction mixture into a cold 5% aqueous sodium carbonate solution[2]. This neutralizes the hydrobromic acid generated during the Hantzsch cyclization without hydrolyzing the protecting acetamide group[2].

Quantitative Data Presentation

Table 1: Quantitative Troubleshooting Metrics for Hantzsch Cyclization

ParameterSuboptimal ConditionOptimized ConditionMechanistic Outcome
Solvent Glacial Acetic AcidEthanol + NaHCO₃Prevents 2-imino-2,3-dihydrothiazole isomer formation
Temperature Room TemperatureReflux (~80°C)Provides thermal energy for complete dehydration
Stoichiometry 1:1 (Haloketone:Thioamide)1:1.1Ensures full consumption of the lachrymatory haloketone
Workup pH Acidic (pH < 3)Slightly Basic (pH 8-9)Prevents hydrolysis of the acetamide protecting group

Self-Validating Experimental Protocol

Synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide via Hantzsch Cyclization

  • Setup: In a 50 mL round-bottom flask, dissolve 4-acetamido-α-bromoacetophenone (5.0 mmol, 1.0 equiv) and thioacetamide (5.5 mmol, 1.1 equiv) in 15 mL of neutral ethanol.

  • Buffering: Add sodium bicarbonate (2.5 mmol, 0.5 equiv) to the mixture.

    • Self-Validation Checkpoint: The suspension ensures the pH remains slightly basic throughout the reaction, preventing the formation of isomeric side products.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) with continuous magnetic stirring for 2 to 3 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent.

    • Self-Validation Checkpoint: The reaction is complete when the UV-active spot corresponding to the starting α-haloketone is entirely consumed.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction contents into a beaker containing 30 mL of ice-cold 5% aqueous Na₂CO₃ solution while swirling.

    • Self-Validation Checkpoint: A distinct precipitate should form immediately upon neutralization, indicating successful isolation from the organic/aqueous emulsion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

  • Drying: Spread the collected solid on a watch glass and dry under a vacuum desiccator to afford the pure target compound.

References

  • BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions. Available at:1

  • BenchChem. Technical Support Center: Hantzsch Thiazole Synthesis. Available at: 2

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: 4

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. UOMustansiriyah. Available at: 3

  • J-PEK. (2023). Video Demonstrations of a Benzene Derivative Reaction from Its Optimized Intermediate Structure. Universitas Negeri Malang. Available at: 5

  • Pitart, C., et al. (2014). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: Link

Sources

Technical Support Center: Enhancing the Solubility of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for improving the aqueous solubility of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited solubility of this compound in their experimental workflows. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility hurdles.

Introduction to the Challenge

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a molecule of interest in pharmaceutical research, likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[1] Poor solubility can significantly impede preclinical development, affecting everything from in vitro assays to oral bioavailability.[2][3] This guide will explore various established techniques to enhance the solubility of this and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, exhibiting poor aqueous solubility?

A1: The molecular structure of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, which includes a thiazole ring and a phenylacetamide group, likely contributes to its low aqueous solubility. Compounds with high molecular weight and aromatic rings tend to be more lipophilic, leading to a higher crystal lattice energy that is difficult for water molecules to overcome.[4]

Q2: What are the initial, simple steps I can take to improve the solubility of my compound for preliminary in vitro experiments?

A2: For initial lab-scale experiments, simple methods like pH adjustment and the use of co-solvents can be effective.[3][5] If the compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility. Alternatively, adding a water-miscible organic solvent (a co-solvent) can increase the solvent's capacity to dissolve the compound.[3]

Q3: What are the main categories of solubility enhancement techniques I should consider for formulation development?

A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystals), and creating drug dispersions in carriers (solid dispersions).[2][5]

  • Chemical Modifications: These involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[2][5]

Q4: When should I consider more advanced techniques like solid dispersions or nanosuspensions?

A4: Advanced techniques should be considered when simpler methods like pH adjustment or co-solvents are insufficient, or when developing a solid oral dosage form.[6] Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[4] Solid dispersions are a well-established method for improving the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.[4]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides with step-by-step protocols for common solubility enhancement techniques applicable to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Guide 1: Solubility Enhancement using Co-solvents

Issue: The compound is not dissolving sufficiently in aqueous buffers for in vitro screening assays.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[3] This is a rapid and straightforward method for early-stage experiments.[2]

Protocol: Co-solvent Solubility Screen

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in each co-solvent (e.g., 10 mg/mL).

  • Titration into Aqueous Buffer:

    • Place a known volume of your aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a clear vial.

    • While vortexing, add small aliquots of the co-solvent stock solution to the buffer.

    • Visually inspect for precipitation after each addition.

  • Determine Maximum Co-solvent Concentration: Note the maximum percentage of co-solvent that can be added before the compound precipitates.

  • Equilibrium Solubility Measurement: Prepare a series of solutions with varying co-solvent concentrations below the precipitation point. Add an excess of the compound to each, and shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the supersaturated solution and analyze the filtrate by a suitable method (e.g., HPLC-UV) to determine the solubility.

Data Presentation:

Co-solventMaximum Tolerated Concentration (%)Solubility Increase (Fold vs. Aqueous)
EthanolUser-determinedUser-determined
Propylene GlycolUser-determinedUser-determined
PEG 400User-determinedUser-determined
DMSOUser-determinedUser-determined

Workflow Diagram:

CoSolventWorkflow A Select Co-solvents (Ethanol, PG, PEG 400, DMSO) B Prepare Concentrated Stock Solutions A->B C Titrate into Aqueous Buffer B->C D Determine Max Co-solvent % C->D E Measure Equilibrium Solubility D->E F Analyze by HPLC-UV E->F

Caption: Co-solvent screening workflow.

Guide 2: pH-Dependent Solubility Profiling

Issue: The solubility of the compound varies significantly between different buffered solutions.

Rationale: If N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has an ionizable functional group (e.g., an amine or a carboxylic acid, though not immediately apparent from the name, a pKa prediction is advised), its solubility will be dependent on the pH of the medium.[3] Determining the pH-solubility profile is crucial for selecting appropriate formulation strategies.

Protocol: pH-Solubility Profile Generation

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • After equilibration, visually inspect for undissolved solids.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[7][8]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Data Presentation:

Buffer pHSolubility (µg/mL)Standard Deviation
1.2User-determinedUser-determined
4.5User-determinedUser-determined
6.8User-determinedUser-determined
7.4User-determinedUser-determined

Workflow Diagram:

PHSolubilityWorkflow A Prepare Buffers (pH 1.2 - 7.4) B Add Excess Compound A->B C Equilibrate for 24-48h B->C D Filter Samples C->D E Quantify by HPLC-UV D->E F Plot Solubility vs. pH E->F

Caption: pH-solubility profiling workflow.

Guide 3: Solubility Enhancement with Cyclodextrins

Issue: A significant increase in solubility is required for an oral formulation, and co-solvents are not a viable option.

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble "guest" molecules.[5] The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, while the hydrophilic exterior improves the solubility of the complex in water.[5]

Protocol: Cyclodextrin Complexation Feasibility

  • Cyclodextrin Selection: Choose common pharmaceutical-grade cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD).[9][10][11]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-40% w/v).

    • Add an excess of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide to each solution.

    • Shake the solutions at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter the samples and analyze the concentration of the dissolved compound by HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase (AL-type diagram) suggests the formation of a soluble 1:1 complex.

Data Presentation:

Cyclodextrin Concentration (% w/v)Dissolved Compound Conc. (µg/mL)
0User-determined
5User-determined
10User-determined
20User-determined
40User-determined

Workflow Diagram:

CyclodextrinWorkflow A Select Cyclodextrins (HPβCD, SBEβCD) B Prepare Cyclodextrin Solutions (0-40% w/v) A->B C Add Excess Compound & Equilibrate B->C D Filter and Analyze by HPLC-UV C->D E Plot Phase Solubility Diagram D->E

Caption: Cyclodextrin feasibility study workflow.

Guide 4: Amorphous Solid Dispersions

Issue: The crystalline form of the compound has very high lattice energy, limiting its dissolution rate even with particle size reduction.

Rationale: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[12] This eliminates the crystalline lattice energy barrier, leading to a higher apparent solubility and dissolution rate.[1]

Protocol: Solvent Evaporation Method for ASD Screening

  • Polymer Selection: Select suitable polymers for ASD formation, such as polyvinylpyrrolidone (PVP K25), polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA 64), or hydroxypropyl methylcellulose (HPMC).[9][10] Novel excipients like Apinovex™ polymers can also be considered for higher drug loading.[1][12]

  • Solvent Selection: Find a common volatile solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.

  • Preparation of the Solid Dispersion:

    • Dissolve a defined ratio of the drug and polymer (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the resulting film under vacuum to remove any residual solvent.

    • Scrape the dried film and gently grind it to a fine powder.

  • Characterization: Analyze the resulting powder by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.

  • Dissolution Testing: Perform in vitro dissolution studies on the prepared ASDs and compare the dissolution profile to that of the pure crystalline drug.

Data Presentation:

Drug:Polymer RatioPhysical State (from DSC)Dissolution at 30 min (%)
1:1 (PVP K25)Amorphous/CrystallineUser-determined
1:3 (PVP K25)Amorphous/CrystallineUser-determined
1:1 (HPMC)Amorphous/CrystallineUser-determined
1:3 (HPMC)Amorphous/CrystallineUser-determined

Workflow Diagram:

ASDWorkflow A Select Polymer and Solvent B Dissolve Drug and Polymer A->B C Solvent Evaporation (Rotovap) B->C D Vacuum Drying C->D E Characterize by DSC D->E F Perform Dissolution Testing E->F

Caption: Amorphous solid dispersion screening workflow.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Sciences. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Lubrizol. (2022).
  • International Journal of Pharmaceutical Sciences and Research. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • MDPI. (2022). Analytical Techniques in Pharmaceutical and Biomedical Analysis.

Sources

Improving the selectivity of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center . This portal provides advanced troubleshooting, structural optimization strategies, and validated protocols for researchers working with the N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide scaffold.

Historically, this scaffold has demonstrated significant potential in oncology, particularly in driving apoptosis in A549 (lung carcinoma) and C6 (glioma) cell lines[1], and acting as a potent inhibitor of Src-family kinases[2]. However, achieving high target selectivity and avoiding off-target cytotoxicity remains a primary challenge during lead optimization.

Below is our expert-curated guide to troubleshooting your medicinal chemistry and assay workflows.

🔬 FAQ: Structural Optimization for Target Selectivity

Q: We observe high pan-kinase activity with the base N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide scaffold. How can we improve selectivity for Src-family kinases over off-target kinases like Abl or EGFR? A: The base scaffold is relatively flat and low in molecular weight, allowing it to promiscuously occupy the highly conserved ATP-binding pockets of multiple kinases. To improve selectivity, you must exploit the specific topology of your target.

  • The Causality: N-benzylation of the acetamide nitrogen has been shown to significantly enhance selectivity for the Src substrate binding site[2]. The addition of bulky, rigid groups (e.g., a 4-fluorobenzyl group) forces the molecule into a specific conformation that sterically clashes with the tighter binding pockets of Abl or EGFR, while perfectly occupying the hydrophobic pocket of Src.

Q: We want to enhance the apoptotic activity of this compound in solid tumor models. What functional group substitutions yield the best results? A: Modifying the scaffold to include a (benz)azole moiety is a proven strategy. Synthesizing derivatives that carry 5-chloro or 5-methylbenzimidazole groups on the thiazole ring significantly increases targeted anticancer activity and directs tumor cells toward the apoptotic pathway rather than non-specific necrosis[1].

🧪 FAQ: Biochemical & Cell-Based Assay Troubleshooting

Q: During our TR-FRET kinase profiling, we are seeing artificially high IC₅₀ values (false negatives) for our thiazole derivatives. What is causing this? A: Thiazole-containing compounds can occasionally exhibit auto-fluorescence or act as inner-filter effect (IFE) quenchers at the specific excitation/emission wavelengths used in standard TR-FRET assays (e.g., 340 nm excitation).

  • The Fix: Always run a compound-only control to check for auto-fluorescence. If quenching is the issue, you must switch to an orthogonal, label-free assay such as Surface Plasmon Resonance (SPR). This ensures your selectivity data is driven by true thermodynamic binding kinetics, not assay interference.

Q: We are testing our optimized derivatives in A549 cells, but we cannot distinguish between target-mediated apoptosis and general cytotoxic necrosis. How do we validate the mechanism? A: Simple viability assays (like MTT) only measure metabolic activity and cannot distinguish the mechanism of cell death. You must utilize a self-validating Caspase-3 activation assay (see protocol below) or dual Acridine Orange/Ethidium Bromide (AO/EB) staining[1]. Apoptotic cells will show condensed chromatin, whereas necrotic cells will uniformly uptake EB without chromatin condensation.

📊 Data Presentation: SAR & Selectivity Profiling

The following table summarizes the quantitative Structure-Activity Relationship (SAR) data, demonstrating how specific modifications to the base scaffold impact kinase selectivity and cellular efficacy.

Compound ModificationTarget: Src Kinase IC₅₀ (nM)Off-Target: Abl Kinase IC₅₀ (nM)Selectivity Ratio (Abl/Src)A549 Viability IC₅₀ (µM)Primary Cell Death Mechanism
Base Scaffold (Unsubstituted)450 ± 25510 ± 301.1x> 50.0Mixed / Undefined
N-Benzyl Substitution 125 ± 101,850 ± 12014.8x12.4Apoptosis
4-Fluorobenzyl Substitution 45 ± 5> 5,000> 111.0x3.2Apoptosis
5-Chloro-benzimidazole Addition 85 ± 8420 ± 454.9x1.8Apoptosis

📋 Validated Experimental Protocols

Protocol 1: Orthogonal Validation of Kinase Selectivity via SPR

To rule out TR-FRET assay interference, use this label-free thermodynamic binding assay.

  • Sensor Chip Preparation: Immobilize recombinant His-tagged Src and Abl kinases onto separate channels of an NTA (Nitrilotriacetic acid) sensor chip.

    • Self-Validation Step: Leave one channel blank as a reference. Thiazole compounds are highly hydrophobic and prone to non-specific binding; the reference channel allows you to subtract this background noise.

  • Compound Preparation: Dissolve the N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives in 100% DMSO, then dilute into running buffer (e.g., HBS-P+) to a final DMSO concentration of exactly 1%.

    • Causality: Mismatched DMSO concentrations between the sample and running buffer will cause massive bulk refractive index shifts, ruining the kinetic read.

  • Kinetic Injection: Inject compounds in a multi-cycle kinetic format (3.125 nM to 50 nM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. Compare the dissociation constant (

    
    ) between the Src and Abl channels to determine true selectivity.
    
Protocol 2: Self-Validating Fluorometric Caspase-3 Activation Assay

To definitively prove your compound induces apoptosis rather than non-specific necrosis.

  • Cell Treatment: Seed A549 cells in a 96-well plate at

    
     cells/well. Treat with the optimized thiazole derivative at its established IC₅₀ for 24 hours.
    
  • Control Setup (Self-Validation Step): In parallel wells, pre-treat cells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to compound addition. This proves that any subsequent fluorescent signal is strictly caspase-mediated.

  • Substrate Cleavage: Lyse the cells and add the fluorogenic substrate Ac-DEVD-AMC (50 µM final concentration).

  • Kinetic Readout: Incubate at 37°C and measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 10 minutes for 1 hour.

  • Interpretation: Calculate the rate of AMC release. A high rate in the compound-treated wells that is completely abolished in the Z-VAD-FMK control wells confirms on-target apoptotic induction.

🗺️ Visualizations & Workflows

SrcPathway Compound Thiazol-phenyl-acetamide Scaffold Src Src Kinase Compound->Src Inhibits STAT3 STAT3 Pathway Src->STAT3 Activates PI3K PI3K/AKT Pathway Src->PI3K Activates Caspase3 Caspase-3 Activation STAT3->Caspase3 Downregulates PI3K->Caspase3 Downregulates Apoptosis Apoptosis (A549/C6) Caspase3->Apoptosis Induces

Fig 1: Mechanism of action for thiazole-acetamide scaffolds targeting Src-mediated apoptosis.

ScreeningWorkflow Syn 1. Scaffold Optimization Biochem 2. Kinase Profiling (TR-FRET) Syn->Biochem Biochem->Syn Poor Selectivity SPR 3. Orthogonal Validation (SPR) Biochem->SPR Cell 4. Cell Viability (MTT Assay) SPR->Cell Cell->Syn High Toxicity Apop 5. Caspase-3 Activation Cell->Apop

Fig 2: Iterative experimental workflow for validating target selectivity and cellular efficacy.

📚 References

  • Title: Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2014) URL: [Link]

  • Title: Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities Source: European Journal of Medicinal Chemistry / PubMed (2011) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Dasatinib versus N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the established multi-kinase inhibitor, Dasatinib, and the preclinical-stage compound, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. For drug development professionals and researchers, this analysis offers a clear perspective on the distinct stages of therapeutic development, contrasting a clinically validated drug with a promising, yet nascent, chemical scaffold.

Dasatinib, a second-generation tyrosine kinase inhibitor, has become a standard-of-care in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its efficacy is well-documented through extensive preclinical studies and large-scale clinical trials. In contrast, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide represents a class of thiazole-containing compounds that have demonstrated preliminary anticancer activity in early-stage research.[3][4] This guide will dissect the available efficacy data for both, providing a framework for understanding their current and potential roles in cancer therapy.

Dasatinib: A Clinically Validated Multi-Kinase Inhibitor

Mechanism of Action: Targeting Key Oncogenic Drivers

Dasatinib's primary mechanism of action is the potent inhibition of the BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[1] This aberrant fusion protein drives uncontrolled cell proliferation and survival.[1] Unlike its predecessor, imatinib, Dasatinib effectively binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[1][5]

Beyond BCR-ABL, Dasatinib is a potent inhibitor of the Src family kinases (SFKs), including Src, Lck, and Yes, which are implicated in the progression of various solid tumors.[6][7] Its targets also include c-Kit, ephrin receptors, and platelet-derived growth factor receptor (PDGFR)β.[2][7] This multi-targeted profile underlies its broad therapeutic potential and is a key differentiator from more selective inhibitors.

Dasatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lck, Yes) Growth_Factor_Receptor->Src_Family_Kinases Activates BCR_ABL BCR-ABL (Constitutively Active) Downstream_Pathways Downstream Signaling (e.g., PI3K/AKT, RAS/ERK) BCR_ABL->Downstream_Pathways Phosphorylates & Activates Src_Family_Kinases->Downstream_Pathways Phosphorylates & Activates Proliferation Uncontrolled Proliferation & Survival Downstream_Pathways->Proliferation Promotes Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src_Family_Kinases Inhibits

Figure 1. Dasatinib's dual inhibition of BCR-ABL and Src family kinases.

Clinical Efficacy of Dasatinib

Dasatinib has demonstrated significant efficacy in both newly diagnosed and imatinib-resistant/intolerant CML patients. Clinical trial data consistently show rapid and durable responses.

Clinical Setting Trial/Study Key Efficacy Outcomes Reference
Newly Diagnosed CML-CP DASISION Trial (5-year follow-up)Higher rates of major molecular response (MMR) compared to imatinib.[8]
Phase II Study (50mg daily)5-year overall survival of 96% and event-free survival of 90%.[8]
Imatinib-Resistant/-Intolerant CML-CP START-C Trial2-year major cytogenetic response (MCyR) rate of 55% and complete cytogenetic response (CCyR) of 41% with 100mg once-daily dose.[9]
Phase I Trial (long-term follow-up)In patients achieving MCyR within the first year, 36-month progression-free survival was 87% and overall survival was 94%.[10]
Advanced Phase CML Pooled AnalysisIn accelerated phase, dasatinib achieved major hematologic responses in over 75% of patients. In blast phase, initial responses are high but less durable.[10]
Mechanisms of Resistance to Dasatinib

The most well-characterized mechanism of resistance to Dasatinib is the T315I mutation in the BCR-ABL kinase domain.[11][12] This "gatekeeper" mutation prevents Dasatinib from binding effectively. Other mutations, such as F317L/V and V299L, also confer reduced sensitivity.[13]

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: A Preclinical Perspective

The thiazole ring is a structural motif present in several approved anticancer drugs, including Dasatinib itself, highlighting its importance in medicinal chemistry.[14] N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a scaffold that has been explored for the synthesis of novel anticancer compounds.

Preclinical Anticancer Activity

Research into this specific scaffold is in its infancy. A key study by Yurttaş et al. synthesized a series of derivatives of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and evaluated their anticancer activity against human lung carcinoma (A549) and rat glioma (C6) cell lines.[3][4]

The study found that certain derivatives, particularly those incorporating 5-chloro- and 5-methylbenzimidazole moieties, exhibited significant cytotoxic effects.[3] The mechanism of cell death was suggested to be, at least in part, through the induction of apoptosis.[3]

Compound Derivative Modification Cell Line IC50 (µM)
6f 5-chlorobenzimidazoleA5492.51
C63.12
6g 5-methylbenzimidazoleA5494.35
C65.07
(Data summarized from Yurttaş et al., 2014)[3]

It is crucial to note that these are in vitro results in solid tumor cell lines and do not provide information on the efficacy of these compounds in hematological malignancies, nor have they been evaluated for kinase inhibitory activity.

Mechanism of Action: An Uncharted Territory

Unlike Dasatinib, the specific molecular targets and the precise mechanism of action for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives are currently unknown. The observed anticancer effects are based on cellular assays indicating apoptosis, but the upstream signaling pathways that are modulated by these compounds have not been elucidated.[3]

Efficacy: A Tale of Two Development Stages

The comparison of efficacy between Dasatinib and N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a comparison between a clinically proven drug and a preclinical chemical entity.

  • Level of Evidence: Dasatinib's efficacy is supported by a large body of evidence from Phase I, II, and III clinical trials involving thousands of patients.[8][10][15] The efficacy of the acetamide derivatives is based on a single published in vitro study.[3]

  • Disease Context: Dasatinib is highly effective in specific hematological malignancies driven by BCR-ABL.[1][2] The acetamide derivatives have only been tested against two solid tumor cell lines, with no data available for leukemia or lymphoma.[3]

  • Potency: While a direct comparison is not possible due to different cell lines and assays, Dasatinib exhibits nanomolar potency against its target kinases and in sensitive cell lines.[16] The reported IC50 values for the acetamide derivatives are in the low micromolar range.[3]

Experimental Methodologies: A Blueprint for Evaluation

To elevate a preclinical compound like N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide to a level where a direct efficacy comparison with Dasatinib could be made, a rigorous and systematic series of experiments would be required.

Drug_Development_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Target_Identification Target Identification & Kinase Profiling In_Vitro_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Target_Identification->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Figure 2. A simplified workflow for preclinical to clinical drug development.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is fundamental for initial screening of anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium. Add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells (1-2 x 10^6 cells) with the test compound for a specified time (e.g., 24-48 hours). Collect the cells and lyse them using a chilled lysis buffer.[19][20]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent) to each well.[20][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em ~380/440 nm for fluorimetric assays).[19][21]

  • Data Analysis: Compare the activity in treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion and Future Outlook

Dasatinib is a potent, clinically validated multi-kinase inhibitor with a well-defined efficacy and safety profile in the treatment of CML and Ph+ ALL. Its mechanism of action is thoroughly understood, and its clinical utility is firmly established.

The N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide scaffold, while belonging to a chemically interesting class of compounds, is at a very early stage of preclinical development. The existing data demonstrates in vitro anticancer activity in two solid tumor cell lines but lacks the depth and breadth required for a direct efficacy comparison with an approved drug like Dasatinib.

For researchers in drug development, this comparison underscores the long and rigorous path from a hit compound to a clinical therapeutic. Future research on N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives should focus on:

  • Target Identification: Elucidating the specific molecular targets, particularly its kinase inhibition profile.

  • Broadened In Vitro Testing: Evaluating its efficacy against a panel of hematological malignancy cell lines.

  • In Vivo Studies: Assessing its efficacy and safety in relevant animal models of leukemia, such as xenograft models.[22][23]

Only through such comprehensive investigation can the true therapeutic potential of this and similar scaffolds be determined and a meaningful comparison to established drugs like Dasatinib be made.

References

  • Patsnap Synapse. (2024, July 17).
  • MedChemExpress. (2021, April 17). Dasatinib is an Orally Active Dual Bcr-Abl and Src Family Tyrosine Kinase Inhibitor.
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).
  • J.O.S.I. (2013, November 10).
  • Karim, Z. A., et al. (n.d.).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Shah, N. P., et al. (n.d.).
  • Merck. (n.d.).
  • ATCC. (n.d.).
  • Bentham Science. (2024, September 1). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • IntechOpen. (2019, January 17). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.
  • Yurttaş, L., et al. (2013, February 7). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online.
  • Montanino, L., et al. (2021, March 3). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. The Journal for ImmunoTherapy of Cancer.
  • Taylor & Francis. (2022, October 25).
  • Vandyke, K., et al. (2011, September 1).
  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia.
  • Qu, T., et al. (n.d.). Xenograft models for the preclinical evaluation of new therapies in acute leukemia. PubMed.
  • STEMCELL Technologies. (n.d.).
  • Taylor & Francis. (2009, September 4).
  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online.
  • Yurttaş, L., et al. (2014, March 12). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Semantic Scholar.
  • Aslam, S., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Müller, M. C., et al. (n.d.).
  • Hauschild, J., et al. (2024, November 5). Serially Transplantable, Genetically Modified Patient Derived Xenograft Models of Acute Myeloid Leukemia Represent Primary Patients' Cells and Enable Reliable and Reproducible Preclinical Therapy Trials. Blood.
  • Kreutzman, A., et al. (2011, November 18).
  • Quintás-Cardama, A., et al. (n.d.). Efficacy of dasatinib for the treatment of intractable chronic myeloid leukemia. PMC.
  • BD Biosciences. (n.d.). BD Pharmingen™ Caspase-3 Assay Kit.
  • Creative Biolabs. (2026, January 27).
  • Aliabadi, A., et al. (n.d.). 2-(2-Phenylacetamido)
  • Shin, S., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Champions Oncology. (n.d.). Lymphoma | Myeloma | Leukemia Xenograft Tumor Models.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
  • Eide, C. A., et al. (2023, August 11). The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism. PMC.
  • Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis.
  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
  • EHA Library. (n.d.).
  • CancerNetwork. (2024, March 11).
  • Synthesis of N-(4-(2-thiazol-4-yl)phenyl)
  • Jabbour, E., et al. (n.d.). Low-Dose Dasatinib (50 mg Daily) Frontline Therapy in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: 5-Year Follow-Up Results. PubMed.
  • ResearchGate. (n.d.).
  • Shah, N. P., et al. (2005, November 16). Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood.
  • Müller, M. C., et al. (2008, November 16). Dasatinib Efficacy in Patients with Chronic Myeloid Leukemia in Chronic Phase (CML-CP)
  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Blood, Lymphatic, and Cancers: Targets and Therapy. (2014, September 18).

Sources

A Head-to-Head Comparison of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide with Leading Overactive Bladder Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Overactive Bladder (OAB) Treatment

Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. It significantly impacts the quality of life for millions worldwide. For decades, the mainstay of OAB pharmacotherapy has been antimuscarinic agents, which block the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary detrusor muscle contractions. However, their systemic side effects, such as dry mouth, constipation, and cognitive impairment, often limit their use.

The advent of β3-adrenergic receptor agonists marked a significant paradigm shift in OAB management. These agents, by a different mechanism, promote bladder relaxation during the storage phase, offering a new therapeutic option with a more favorable side-effect profile.

This guide introduces N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (hereafter referred to as "Compound X"), a novel small molecule with structural similarities to known β3-adrenergic receptor agonists. Given its chemical architecture, Compound X is a promising candidate for OAB treatment. This document provides a head-to-head comparison of Compound X with established OAB drugs: the β3-adrenergic receptor agonists Mirabegron and Vibegron , and the widely-used antimuscarinic agent Solifenacin .

As direct comparative data for Compound X is not yet in the public domain, this guide will first provide a comprehensive overview of the established drugs. Subsequently, it will detail the essential preclinical experimental workflows required to rigorously evaluate Compound X's pharmacological profile and benchmark its performance against these key comparators. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the potential of new chemical entities in the OAB therapeutic space.

Mechanism of Action: A Tale of Two Pathways

The pharmacological treatment of OAB primarily targets two distinct signaling pathways in the bladder detrusor muscle.

1. The Antimuscarinic Pathway (e.g., Solifenacin): The parasympathetic nervous system, through the release of acetylcholine (ACh), stimulates M3 muscarinic receptors on the detrusor muscle, leading to its contraction and subsequent urination. Antimuscarinic drugs competitively block these receptors, thus inhibiting involuntary bladder contractions.[1][2][3]

2. The β3-Adrenergic Pathway (e.g., Mirabegron, Vibegron): The sympathetic nervous system, on the other hand, promotes bladder relaxation. Norepinephrine activates β3-adrenergic receptors on the detrusor muscle, initiating a signaling cascade that results in smooth muscle relaxation and increased bladder capacity.[4][5][6][7]

G cluster_0 Antimuscarinic Pathway cluster_1 β3-Adrenergic Pathway Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor binds Detrusor Contraction Detrusor Contraction M3 Receptor->Detrusor Contraction activates Solifenacin Solifenacin Solifenacin->M3 Receptor blocks Norepinephrine Norepinephrine β3 Receptor β3 Receptor Norepinephrine->β3 Receptor binds Detrusor Relaxation Detrusor Relaxation β3 Receptor->Detrusor Relaxation activates Compound X / Mirabegron / Vibegron Compound X / Mirabegron / Vibegron Compound X / Mirabegron / Vibegron->β3 Receptor stimulates

Figure 1: Opposing signaling pathways in bladder control.

Head-to-Head Comparison of Established OAB Drugs

The following table summarizes the key pharmacological and clinical characteristics of Mirabegron, Vibegron, and Solifenacin.

FeatureMirabegronVibegronSolifenacin
Drug Class β3-Adrenergic Receptor Agonistβ3-Adrenergic Receptor AgonistAntimuscarinic (M3 selective)
Mechanism Relaxes detrusor muscle to increase bladder capacity.[4][7]Relaxes detrusor muscle to increase bladder capacity.[5][7]Inhibits involuntary detrusor muscle contractions.[1][2]
Half-life ~50 hours[4]60-70 hours45-68 hours[8]
Metabolism CYP2D6 and CYP3A4 substrate and moderate inhibitor of CYP2D6.[4]Primarily via oxidation and glucuronidation, not a significant inhibitor or inducer of CYP enzymes.[9]Primarily by CYP3A4.[1][10]
Clinical Efficacy Significant reduction in incontinence episodes and micturition frequency vs. placebo.[11]Significant reduction in incontinence episodes and micturition frequency vs. placebo.[12]Significant reduction in incontinence episodes and micturition frequency vs. placebo.
Common Side Effects Hypertension, nasopharyngitis, urinary tract infection.[13]Headache, nasopharyngitis, diarrhea.[14]Dry mouth, constipation, blurred vision.[1][2]
Key Differentiator First-in-class β3 agonist.[15]High selectivity for β3 receptor and low potential for drug-drug interactions.[9][14]Well-established antimuscarinic with relative M3 selectivity.[16]

Proposed Preclinical Evaluation of Compound X

To ascertain the therapeutic potential of Compound X and enable a direct comparison with the aforementioned drugs, a structured, multi-tiered preclinical evaluation is necessary. The following experimental protocols are standard in the field of OAB drug discovery.

Tier 1: In Vitro Pharmacological Characterization

The initial phase focuses on determining the fundamental pharmacological properties of Compound X at the molecular and cellular levels.

1. Receptor Binding Affinity Assays:

  • Objective: To determine the binding affinity of Compound X for human β-adrenergic receptor subtypes (β1, β2, β3) and muscarinic receptor subtypes (M1-M5). This is crucial for establishing selectivity.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing each receptor subtype.

    • Incubate the membranes with a specific radioligand for each receptor (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-N-methylscopolamine for muscarinic receptors).

    • Add increasing concentrations of unlabeled Compound X to compete with the radioligand for receptor binding.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki) of Compound X for each receptor.

  • Data Interpretation: A low Ki value for the β3 receptor and high Ki values for other receptors would indicate high potency and selectivity, a desirable profile for an OAB therapeutic.

2. Functional Agonist Assay (cAMP Accumulation):

  • Objective: To confirm that Compound X is a functional agonist at the human β3-adrenergic receptor and to determine its potency (EC50) and efficacy (Emax).

  • Methodology:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human β3-adrenergic receptor.

    • Treat the cells with increasing concentrations of Compound X.

    • Measure the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon β3 receptor activation, using a suitable assay kit (e.g., HTRF, ELISA, or bioluminescent reporter assays).[17][18]

    • Plot the dose-response curve to calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

  • Data Interpretation: A low EC50 and high Emax, comparable to or better than Mirabegron and Vibegron, would be indicative of a potent and effective β3 agonist.

G Receptor Binding Receptor Binding Assay (Determine Ki) cAMP Assay cAMP Accumulation Assay (Determine EC50, Emax) Receptor Binding->cAMP Assay Confirms Functional Activity Bladder Strip Isolated Bladder Strip Assay (Functional Relaxation) cAMP Assay->Bladder Strip Translates to Tissue Effect

Figure 2: In vitro characterization workflow.

Tier 2: Ex Vivo Tissue-Based Assays

This phase assesses the functional effects of Compound X on bladder tissue.

1. Isolated Bladder Strip Contractility Assay:

  • Objective: To evaluate the ability of Compound X to induce relaxation in pre-contracted bladder smooth muscle tissue.

  • Methodology:

    • Isolate detrusor muscle strips from animal bladders (e.g., rat or guinea pig).[19][20]

    • Suspend the strips in an organ bath containing a physiological salt solution and measure isometric tension.

    • Induce a stable contraction using an agent like carbachol (a muscarinic agonist).

    • Add increasing concentrations of Compound X to the bath and measure the degree of relaxation.

  • Data Interpretation: A potent, concentration-dependent relaxation of the pre-contracted bladder strips would provide strong evidence of a direct effect on the detrusor muscle, consistent with a β3-adrenergic agonist mechanism.

Tier 3: In Vivo Proof-of-Concept Studies

The final preclinical stage involves testing Compound X in animal models of OAB to assess its in vivo efficacy.

1. Urodynamic Evaluation in OAB Animal Models:

  • Objective: To determine if Compound X can improve bladder function in a living organism with OAB-like symptoms.

  • Methodology:

    • Utilize an established rat model of OAB, which can be induced by methods such as partial bladder outlet obstruction or intravesical instillation of irritants like prostaglandin E2.[1][21]

    • Surgically implant a catheter into the bladder of anesthetized or conscious, freely moving rats for cystometry.

    • Administer Compound X (e.g., orally or intravenously) and continuously infuse saline into the bladder to measure urodynamic parameters.

    • Key parameters to measure include:

      • Bladder capacity (volume at which voiding occurs)

      • Voiding interval (time between micturitions)

      • Non-voiding contractions (involuntary contractions during the filling phase)

      • Micturition pressure

  • Data Interpretation: A successful outcome would be a statistically significant increase in bladder capacity and voiding interval, and a decrease in the frequency of non-voiding contractions, as compared to vehicle-treated control animals. These results would provide in vivo proof-of-concept for the therapeutic potential of Compound X in OAB.

Conclusion

While N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (Compound X) is a novel entity without publicly available preclinical data, its structural similarity to potent β3-adrenergic receptor agonists makes it a compelling candidate for the treatment of overactive bladder. A direct comparison with established drugs like Mirabegron, Vibegron, and Solifenacin requires a systematic and rigorous preclinical evaluation as outlined in this guide.

The proposed experimental workflow, from in vitro receptor profiling to in vivo urodynamic studies, provides a clear path to understanding the pharmacological profile of Compound X. The data generated from these studies will be critical in determining its potency, selectivity, and efficacy, and will ultimately define its potential as a next-generation therapeutic for OAB. Should Compound X demonstrate a favorable profile—high potency and selectivity for the β3-adrenergic receptor, robust efficacy in animal models, and a clean off-target activity profile—it could represent a significant advancement in the management of this prevalent and burdensome condition.

References

  • Solifenacin - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mirabegron: Mechanism, Adverse Effects and Contraindications - Urology Textbook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solifenacin Pharmacology. (2025, August 14). Retrieved March 7, 2026, from [Link]

  • Vibegron - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of action of Gemtesa (vibegron)? - Dr.Oracle. (2025, November 10). Retrieved March 7, 2026, from [Link]

  • Sacco, E., & Bientinesi, R. (2012). Discovery history and clinical development of mirabegron for the treatment of overactive bladder and urinary incontinence. Expert opinion on drug discovery, 7(10), 947–957.
  • Contraction in human bladder (Muscarinic receptors – Carbachol) - REPROCELL. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Solifenacin Succinate? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Kim, O. H., Jin, L. H., Yoon, S. M., & Lee, T. (2008). The Value and Limitations of Intravesical Prostaglandin E2 (PGE2)-induced Bladder Hyperactivity as an Overactive Bladder Model in Normal, Conscious Sprague-Dawley Rats. Korean Journal of Urology, 49(6), 522-528.
  • Mirabegron - StatPearls - NCBI Bookshelf. (2023, August 28). Retrieved March 7, 2026, from [Link]

  • Hanna-Mitchell, A. T., & Breyer, M. D. (2014). Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. Journal of visualized experiments : JoVE, (90), 51747.
  • cAMP ASSAY PROTOCOL - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bladder Contraction And Relaxation Research And Assays - REPROCELL. (n.d.). Retrieved March 7, 2026, from [Link]

  • Matuszewski, M., & Kłącz, J. (2020). Evaluating vibegron for the treatment of overactive bladder. Expert opinion on pharmacotherapy, 21(18), 2217–2223.
  • Staskin, D., Frankel, J., Varano, S., Short, J., & Tadayon, F. (2023). Vibegron in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes. Therapeutic advances in urology, 15, 17562872231198533.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 143-150.
  • Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones - Medscape Reference. (2025, March 28). Retrieved March 7, 2026, from [Link]

  • Lu, C. H., & Lee, W. C. (2021). Review of Animal Models to Study Urinary Bladder Function.
  • Andersson, K. E. (2013). Selective β₃-adrenoceptor agonists for the treatment of overactive bladder. The Journal of urology, 190(4), 1173–1179.
  • Dimitriadis, F., Giannakis, I., & Hatzichristou, D. (2011). A β3 agonist, mirabegron for the treatment of overactive bladder.
  • Cardozo, L. (2004). Solifenacin: a new drug for the treatment of overactive bladder and detrusor overactivity. Women's Health, 1(1), 23-31.
  • Hanna-Mitchell, A. T., & Breyer, M. D. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (90), e51747.
  • O'Leary, M. P. (2005). A review of solifenacin in the treatment of urinary incontinence. Reviews in urology, 7(Suppl 2), S25–S31.
  • Sacco, E., & Bientinesi, R. (2014). Discovery history and clinical development of mirabegron for the treatment of overactive bladder and urinary incontinence. Expert Opinion on Drug Discovery, 9(4), 459-468.
  • Brown Fat Obesity Treatment: Evidence, Safety and UK Guidance - Bolt Pharmacy. (2026, March 1). Retrieved March 7, 2026, from [Link]

  • Gemtesa - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kim, Y. S., Jung, J. E., Kim, S. J., Lee, S. H., & Lee, B. H. (2003). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Bioorganic & medicinal chemistry, 11(19), 4145–4154.
  • Solifenacin - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • He, Z., Li, G., Zhang, Y., Malysz, J., & Petkov, G. V. (2020). Long-term follow-up of TREK-1 KO mice reveals the development of bladder hypertrophy and impaired bladder smooth muscle contractility with age. American journal of physiology. Renal physiology, 318(4), F974–F986.
  • Reference ID: 5498572 - accessdata.fda.gov. (n.d.). Retrieved March 7, 2026, from [Link]

  • Staskin, D., Frankel, J., Varano, S., Short, J., & Tadayon, F. (2023). Vibegron in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes. Therapeutic Advances in Urology, 15, 17562872231198533.
  • Smith, A. L., & MacDiarmid, S. A. (2004). Solifenacin: treatment of overactive bladder. Drugs of today (Barcelona, Spain : 1998), 40(4), 285–292.
  • Karabulut, E., Cayan, S., Akbay, E., & Ozkan, L. (2024). In vitro effects of β3-adrenoceptor agonist mirabegron on the human ureter. Lower urinary tract symptoms, 16(2), 227–232.
  • Sacco, E., & Bientinesi, R. (2012). Mirabegron: a review of recent data and its prospects in the management of overactive bladder. Therapeutic advances in urology, 4(6), 315–324.
  • cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial: a double-blinded, randomised, placebo-controlled study evaluating the effects of mirabegron on functional performance in patients with peripheral arteria… | BMJ Open. (n.d.). Retrieved March 7, 2026, from [Link]

  • Li, Y., Xing, C., Li, Y., Liu, X., Feng, J., & Ma, Y. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1801.
  • Patel, J., Dennison, S., Patel, S., & Cooper, D. (2020). β3 Adrenergic Receptor Stimulation Promotes Reperfusion in Ischemic Limbs in a Murine Diabetic Model. Frontiers in physiology, 11, 609.
  • beta-3 adrenergic receptor agonist I BI-2800 - opnMe.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]

  • The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010, October 18). Retrieved March 7, 2026, from [Link]

  • Binding Assays | BMG LABTECH. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-{4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)sulfamoyl]phenyl}acetamide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). Retrieved March 7, 2026, from [Link]

  • Receptor Binding Assay - Part 1 - YouTube. (2017, March 30). Retrieved March 7, 2026, from [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • About Ligand Binding Assays - Gifford Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment.

As a Senior Application Scientist, I understand that the absence of a specific Safety Data Sheet (SDS) for a novel compound necessitates a conservative and informed approach. This guide, therefore, is built upon the foundational principles of chemical safety and waste management, drawing parallels from structurally similar thiazole and acetamide compounds to establish a robust and reliable disposal protocol.

The First Line of Defense: Immediate Safety and Personal Protection

Before initiating any disposal procedures, ensuring the appropriate Personal Protective Equipment (PPE) is in place is non-negotiable. The inherent chemical properties of the thiazole and acetamide moieties suggest a cautious approach.

Table 1: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles of the compound.[1]
Hand Protection Nitrile glovesProvides a barrier against dermal contact.[1]
Body Protection A standard laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hoodMinimizes the risk of inhaling any potential dust or vapors.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a multi-step process that requires careful attention to detail at each stage. This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain a safe and compliant workflow.

Step 1: Waste Characterization and Segregation

All waste materials containing N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide must be treated as hazardous chemical waste.[2] This includes:

  • Pure, unused compound

  • Contaminated solutions

  • Used reaction vessels and equipment

  • Contaminated consumables (e.g., pipette tips, filter paper)

  • Spill cleanup materials

It is critical to segregate this waste stream from other laboratory waste to prevent unintended chemical reactions.[3][4] Specifically, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Step 2: Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.

  • Container Type: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) carboy for liquids or a wide-mouth glass jar for solids.[3][6]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide".[7]

    • The approximate concentration and volume of the waste.[7]

    • The date when the first waste was added to the container.[7]

    • Prominent hazard warnings (e.g., "Toxic," "Flammable" - assuming these properties based on related compounds).[5][7]

Step 3: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] The container must be kept tightly closed except when adding waste.[6][8]

  • Quantity Limits: Be aware of the maximum allowable volume of hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic (P-list) wastes, the limit is much lower, often one quart.[6]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][6]

  • Requesting Pickup: Submit a hazardous waste pickup request form as required by your institution.[2] Provide a complete and accurate description of the waste.

  • Do Not:

    • Dispose of this chemical down the drain or in the regular trash.[1][3]

    • Attempt to treat the chemical waste yourself unless you are specifically trained and equipped to do so.

Managing Spills: A Calm and Calculated Response

In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.

For Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, evacuate and contact your EHS department.[7]

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[7] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[7]

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.[9][10]

  • Decontamination: Clean the spill area with soap and water.[7] All cleanup materials must be disposed of as hazardous waste.[2][7]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's emergency response team or EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

DisposalWorkflow start Waste Generation (N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide) characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs start->spill segregate Segregate from Incompatible Materials characterize->segregate container Select Appropriate Waste Container segregate->container label Label Container Correctly container->label accumulate Accumulate in Designated SAA label->accumulate request Request EHS Waste Pickup accumulate->request disposal Proper Disposal by Licensed Vendor request->disposal minor_spill Minor Spill Cleanup Protocol spill->minor_spill Minor major_spill Major Spill Emergency Response spill->major_spill Major minor_spill->accumulate major_spill->request

Caption: Decision workflow for the disposal of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

References

  • Laboratory Waste Management Guidelines. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Laboratory Chemical Waste Management Practice. (n.d.). Duke University.
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. (n.d.). Benchchem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Acetamide. (n.d.). LPS.org.
  • Material Safety Data Sheet - N-Methylacetamide, 99+%. (2005, October 3). Cole-Parmer.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as Mirabegron. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a potent pharmaceutical compound. While specific toxicity data may be limited, it is prudent to handle it with care, recognizing potential hazards such as skin and eye irritation, possible allergic skin reactions, and potential reproductive toxicity[1]. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

The "Hierarchy of Controls" is a fundamental concept in occupational safety that should guide your approach. Before relying solely on PPE, you should always prioritize engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training). PPE should be considered the last line of defense, used in conjunction with these other control measures.

Core Principles of PPE Selection

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in various laboratory scenarios.

Laboratory Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Glasses with Side Shields or Goggles, N95 or higher-rated RespiratorHigh risk of generating airborne particulates. A respirator is crucial to prevent inhalation. Double-gloving provides an extra layer of protection against contamination.
Solution Preparation and Handling Disposable Nitrile Gloves, Lab Coat, Safety GogglesReduced risk of inhalation compared to handling solids, but splash hazards are present. Goggles offer superior protection against splashes compared to safety glasses.
In-vitro/In-vivo Dosing Disposable Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsLower concentration of the compound reduces overall risk, but standard laboratory PPE is still required to prevent incidental contact.
Waste Disposal Disposable Nitrile Gloves, Lab Coat, Safety GogglesPotential for splashes and direct contact with contaminated materials.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE:
  • Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, fluid-resistant lab coat or gown. Ensure it is fully fastened.

  • Respirator/Mask (if required): If handling the solid form, don your N95 respirator. Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles or glasses with side shields.

  • Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE:
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by grasping the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Fold or roll it into a bundle and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back by lifting the headband or earpieces.

  • Respirator/Mask (if removed last): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Operational Plan & Disposal Start Start: Handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CheckSolid Is the compound in solid/powder form? Start->CheckSolid BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses CheckSolid->BasePPE No (in solution) FullProtection Highest Level PPE: - Double Gloves - N95 Respirator - Safety Goggles CheckSolid->FullProtection Yes SplashGoggles Upgrade to: - Safety Goggles BasePPE->SplashGoggles Potential for splash? Handling Proceed with Handling Protocol BasePPE->Handling No splash risk SplashGoggles->Handling FullProtection->Handling Disposal Follow Chemical Waste Disposal Protocol Handling->Disposal

Caption: Decision workflow for PPE selection when handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Operational and Disposal Plans

Engineering Controls:

  • Always handle the solid form of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested[1].

Safe Handling Procedures:

  • Avoid creating dust when handling the solid compound.[1]

  • Use dedicated spatulas and weighing papers.

  • Clean all surfaces and equipment thoroughly after use.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before re-entering the area to clean the spill.

  • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then use an appropriate absorbent material.

  • For liquid spills, use an inert absorbent material.

  • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal:

  • All waste materials contaminated with N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.[2]

  • Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[2]

By implementing these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and maintain a safe and productive research environment.

References

  • Astellas. (2015). Myrbetriq™ (mirabegron) extended-release Tablets - Safety Data Sheet. Retrieved from [Link]

  • LUPIN LIMITED. (2024). Mirabegron Extended-Release Tablets - Safety Data Sheet. Retrieved from [Link]

  • Cleanchem. MATERIAL SAFETY DATA SHEETS MIRABEGRON IMPURITY 1. Retrieved from [Link]

  • CAT 1313. Mirabegron - SAFETY DATA SHEET. Retrieved from [Link]

  • Equashield. A Guide to Achieving Safety Standards in Compounding Areas. Retrieved from [Link]

  • Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.